Product packaging for Ethyl 2-aminophenylacetate(Cat. No.:CAS No. 64460-85-1)

Ethyl 2-aminophenylacetate

Cat. No.: B1275423
CAS No.: 64460-85-1
M. Wt: 179.22 g/mol
InChI Key: UELJXCRPLCATAK-UHFFFAOYSA-N
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Description

Ethyl 2-aminophenylacetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1275423 Ethyl 2-aminophenylacetate CAS No. 64460-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-aminophenyl)acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJXCRPLCATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420879
Record name Ethyl 2-aminophenylacetate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64460-85-1
Record name Ethyl 2-aminophenylacetate
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Record name ethyl 2-(2-aminophenyl)acetate
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Foundational & Exploratory

Synthesis of Ethyl 2-Aminophenylacetate from Isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminophenylacetate, also known as ethyl anthranilate, is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and fragrances. Its preparation from isatoic anhydride represents a common and efficient synthetic route. This technical guide provides an in-depth overview of this transformation, including detailed experimental protocols, quantitative data, and a mechanistic description.

Reaction Overview

The synthesis of this compound from isatoic anhydride proceeds via the alcoholysis of the cyclic anhydride ring with ethanol. This reaction is typically catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired ester and the evolution of carbon dioxide.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isatoic anhydride, based on established laboratory procedures.

ParameterValueReference
Molar Ratio (Isatoic Anhydride:Ethanol) 1 : 3[1]
Catalyst Sodium Hydroxide (NaOH)[1]
Catalyst Loading (molar ratio to Isatoic Anhydride) 0.05 : 1[1]
Reaction Temperature ~ 65 °C[1]
Reported Yield ≥ 95%[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from isatoic anhydride.

Materials and Equipment
  • Isatoic anhydride

  • Absolute ethanol

  • Sodium hydroxide (pellets or solution)

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isatoic anhydride and absolute ethanol. The molar ratio of isatoic anhydride to ethanol should be approximately 1:3.[1] Ethanol serves as both the reactant and the solvent.

  • Catalyst Addition: To the stirred suspension, add sodium hydroxide as a catalyst. The molar ratio of sodium hydroxide to isatoic anhydride should be approximately 0.05:1.[1]

  • Reaction: Gently heat the reaction mixture to approximately 65 °C with continuous stirring.[1] The reaction is accompanied by the evolution of carbon dioxide gas. Maintain this temperature until the isatoic anhydride is completely consumed, which can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, it may be necessary to filter the mixture.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with water and extract the product with diethyl ether (three portions).

    • Combine the organic extracts.

    • Wash the combined organic layer with a 10% sodium bicarbonate solution to remove any unreacted acidic species, followed by a wash with water.[1]

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure to yield the pure this compound.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The ethoxide ion, generated from ethanol and the base catalyst, acts as the nucleophile and attacks one of the carbonyl carbons of the isatoic anhydride. The subsequent ring-opening and decarboxylation lead to the final product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products IsatoicAnhydride Isatoic Anhydride TetrahedralIntermediate Tetrahedral Intermediate IsatoicAnhydride->TetrahedralIntermediate Nucleophilic Attack by Ethoxide Ethanol Ethanol (EtOH) Ethoxide Ethoxide (EtO⁻) Ethanol->Ethoxide Deprotonation by Base Base Base (NaOH) Base->Ethoxide Ethoxide->TetrahedralIntermediate CarbamicAcid Unstable Carbamic Acid Intermediate TetrahedralIntermediate->CarbamicAcid Ring Opening Product This compound CarbamicAcid->Product Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 ExperimentalWorkflow Start Start Reactants Combine Isatoic Anhydride, Ethanol, and NaOH Start->Reactants Reaction Heat to ~65 °C with Stirring Reactants->Reaction Workup Cool, Dilute with Water, and Extract with Ether Reaction->Workup Wash Wash Organic Layer with NaHCO₃ and Water Workup->Wash Dry Dry with MgSO₄ and Filter Wash->Dry Evaporate Remove Solvent under Reduced Pressure Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End End Product: This compound Purify->End

References

An In-depth Technical Guide to Ethyl 2-Aminophenylacetate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-aminophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Given that the position of the amino group on the phenyl ring significantly influences the molecule's properties and reactivity, this guide will cover the ortho (2-amino), meta (3-amino), and para (4-amino) isomers.

Chemical Properties

The physical and chemical properties of the three isomers of this compound are summarized below. These properties are crucial for designing synthetic routes, purification procedures, and for the analytical characterization of these compounds.

PropertyEthyl 2-(2-aminophenyl)acetateEthyl 2-(3-aminophenyl)acetateEthyl 2-(4-aminophenyl)acetate
CAS Number 64460-85-152273-79-7[1]5438-70-0
Molecular Formula C₁₀H₁₃NO₂[2]C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [2]179.22 g/mol [1]179.22 g/mol
Melting Point Not availableNot available48-50 °C[3]
Boiling Point Not availableNot available120-122 °C at 2 Torr[3]
Appearance LiquidNot availableWhite to orange to green powder/crystal[3]
Solubility Not availableNot availableSoluble in Methanol[3]

Spectroscopic Data:

The structural elucidation of this compound isomers is typically achieved through standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For Ethyl 4-aminophenylacetate , the ¹H NMR spectrum in CDCl₃ shows characteristic signals: a triplet around 1.23 ppm (3H, methyl protons of the ethyl group), a singlet at approximately 3.47 ppm (2H, methylene protons of the acetate group), a broad singlet around 3.60 ppm (2H, amino protons), a quartet near 4.11 ppm (2H, methylene protons of the ethyl group), and two doublets in the aromatic region at approximately 6.63 ppm and 7.05 ppm (2H each, aromatic protons).[3]

Reactivity and Synthetic Applications

This compound isomers are versatile building blocks in organic synthesis, primarily due to the presence of two reactive functional groups: the aromatic amino group and the ethyl ester. The amino group can undergo reactions typical of primary aromatic amines, while the ester group can be hydrolyzed or transesterified.

N-Acylation

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and in the modification of the compound's biological activity.

N_Acylation reactant This compound product N-Acylated Product reactant->product Base (e.g., Pyridine) reagent Acylating Agent (e.g., R-COCl) reagent->product

Caption: N-Acylation of this compound.

Diazotization

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

Diazotization start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C sandmeyer Substituted Product (e.g., Halo, Cyano, Hydroxy) diazonium->sandmeyer CuX (Sandmeyer Reaction)

Caption: Diazotization and subsequent Sandmeyer reaction.

Cyclization Reactions

Synthesis of Benzimidazoles:

Ethyl 2-(2-aminophenyl)acetate is a key precursor for the synthesis of benzimidazoles. The ortho-disposed amino and acetate functionalities can undergo intramolecular cyclization or condensation with various reagents to form the benzimidazole ring system. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5][6]

Benzimidazole_Synthesis ortho_isomer Ethyl 2-(2-aminophenyl)acetate benzimidazole 2-Substituted Benzimidazole ortho_isomer->benzimidazole aldehyde Aldehyde (R-CHO) aldehyde->benzimidazole Oxidative Cyclization

Caption: Synthesis of Benzimidazoles.

Synthesis of Quinolones:

The isomers of this compound can serve as starting materials for the synthesis of quinolone derivatives. Quinolones are an important class of broad-spectrum antibiotics.[7][8] The synthesis often involves a cyclization reaction, such as the Gould-Jacobs reaction, where the aniline derivative reacts with a β-ketoester or a similar three-carbon unit.

Quinolone_Synthesis amino_ester This compound quinolone Quinolone Derivative amino_ester->quinolone beta_ketoester β-Ketoester beta_ketoester->quinolone Thermal Cyclization

Caption: General scheme for Quinolone synthesis.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants and Solvent B Add Catalyst/Reagent A->B C Heat/Stir for specified time B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Remove Solvent (Rotary Evaporation) G->H I Column Chromatography H->I J Characterize (NMR, IR, MS) I->J

References

Spectroscopic data of "Ethyl 2-aminophenylacetate" (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminophenylacetate, a key chemical intermediate in various synthetic pathways. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available ¹H NMR spectroscopic data for this compound. At the time of this report, comprehensive, experimentally verified ¹³C NMR and IR spectral data from publicly accessible databases were not available. Therefore, predicted values based on the chemical structure and typical values for the functional groups present are provided for ¹³C NMR and IR spectroscopy to guide researchers.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05–7.15m2HAromatic protons
6.68–6.80m2HAromatic protons
4.13q2H-O-CH₂ -CH₃
4.05br s2H-NH₂
3.55s2H-CH₂ -Ar
1.25t3H-O-CH₂-CH₃

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following are predicted chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172C =O (Ester carbonyl)
~145C -NH₂ (Aromatic)
~130Aromatic C H
~128Aromatic C H
~124C -CH₂ (Aromatic)
~118Aromatic C H
~116Aromatic C H
~61-O-CH₂ -CH₃
~40-CH₂ -Ar
~14-O-CH₂-CH₃
IR (Infrared) Spectroscopy Data (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450-3250N-HSymmetric & Asymmetric Stretching
3050-3000C-H (Aromatic)Stretching
2980-2850C-H (Aliphatic)Stretching
~1735C=O (Ester)Stretching
~1620N-HScissoring
1600-1450C=C (Aromatic)Stretching
~1200C-O (Ester)Stretching
~1160C-NStretching

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

  • A standard pulse sequence for proton NMR is used.

  • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • A sufficient number of scans (e.g., 16 or 32) are co-added to ensure an adequate signal-to-noise ratio.

  • The data is Fourier transformed, phase-corrected, and baseline-corrected.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same NMR spectrometer.

  • A proton-decoupled pulse sequence is used to simplify the spectrum.

  • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

  • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • A relaxation delay is included to ensure accurate integration of signals, if quantitative analysis is needed.

  • Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition (FT-IR):

  • The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the clean salt plates is recorded first.

  • The sample is then placed in the spectrometer's sample compartment.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Multiple scans are averaged to improve the signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution LiquidFilm Prepare Neat Liquid Film Sample->LiquidFilm NMR_Acquisition NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Acquisition IR_Acquisition FT-IR Spectrometer LiquidFilm->IR_Acquisition NMR_Processing Fourier Transform Phase & Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction Transmittance/Absorbance Conversion IR_Acquisition->IR_Processing NMR_Analysis Chemical Shift Analysis Integration & Multiplicity NMR_Processing->NMR_Analysis IR_Analysis Functional Group Identification IR_Processing->IR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Ethyl Aminophenylacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the ortho, meta, and para isomers of ethyl aminophenylacetate. These compounds are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Core Data Summary

The key identifiers and physical properties of the three isomers of ethyl aminophenylacetate and their common salt forms are summarized below for easy comparison.

PropertyEthyl 2-aminophenylacetateEthyl 3-aminophenylacetateEthyl 4-aminophenylacetate
Molecular Structure
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol
CAS Number (Free Base) Not readily available; commonly used as HCl salt.52273-79-75438-70-0[1]
CAS Number (HCl Salt) 61-88-1[2]Not commonly available59235-35-7[3]
Appearance --Pinkish-white to beige powder
Melting Point --48-50 °C
Boiling Point --120-122 °C at 2 Torr

Synthesis and Experimental Protocols

The most common synthetic route to ethyl aminophenylacetates involves the reduction of the corresponding ethyl nitrophenylacetate. Below are detailed experimental protocols for this transformation.

General Experimental Protocol for the Synthesis of Ethyl Aminophenylacetates via Catalytic Hydrogenation

This protocol is based on the synthesis of Ethyl 4-aminophenylacetate and can be adapted for the other isomers.[4]

Materials:

  • Ethyl 4-nitrophenylacetate

  • Methanol (MeOH)

  • 10% Palladium on charcoal (Pd/C)

  • Argon (Ar) or Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • A solution of ethyl 4-nitrophenylacetate (e.g., 3.4 g, 16.1 mmol) in methanol (100 mL) is placed in a flask suitable for hydrogenation.

  • The solution is degassed with an inert gas, such as argon, for 15 minutes.

  • 10% Palladium on charcoal (e.g., 700 mg) is carefully added to the solution.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., balloon pressure) for 16 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst.

  • The Celite pad is washed with methanol (2 x 20 mL).

  • The filtrate is concentrated under reduced pressure to yield the product.

Expected Yield: ~96%

Spectroscopic Data

Ethyl 4-aminophenylacetate
Spectroscopy Data
¹H NMR (400 MHz, CDCl₃) δ 7.05 (d, 2H), 6.63 (d, 2H), 4.11 (q, 2H), 3.60 (br s, 2H), 3.47 (s, 2H), 1.23 (t, 3H)[4]
IR (KBr, cm⁻¹) 3424, 3345 (N-H stretch), 1685 (C=O stretch), 1636, 1598, 1515 (aromatic C=C stretch)
Mass Spectrometry (EI) m/z: 179 (M+), 106
Ethyl 3-aminophenylacetate
Spectroscopy Data
IR (cm⁻¹) 773, 691 (C-H out-of-plane bending for 1,3-disubstituted aromatic ring)[5]

Note: Comprehensive, publicly available spectroscopic data for the 2-amino and 3-amino isomers is limited. The data provided is based on available information.

Applications in Drug Development

Ethyl aminophenylacetates serve as crucial intermediates in the synthesis of various pharmaceuticals. A notable example is the use of ethyl 4-aminophenylacetate in the production of Actarit, an anti-inflammatory drug used in the treatment of rheumatoid arthritis.

Synthetic Workflow: Synthesis of Actarit from Ethyl 4-aminophenylacetate

The following diagram illustrates a simplified synthetic pathway from ethyl 4-aminophenylacetate to Actarit.

G cluster_0 Synthesis of Actarit E4APA Ethyl 4-aminophenylacetate Intermediate N-Acetyl-4-aminophenylacetic acid ethyl ester E4APA->Intermediate Acetylation (e.g., Acetic Anhydride) Actarit Actarit (4-Acetamidophenylacetic acid) Intermediate->Actarit Hydrolysis (e.g., NaOH, then H+)

Caption: Synthetic pathway from Ethyl 4-aminophenylacetate to Actarit.

Logical Relationships in Synthesis

The general synthesis of ethyl aminophenylacetates from their corresponding nitro precursors follows a logical progression of chemical transformations. This can be visualized as a general workflow.

G cluster_1 General Synthesis of Ethyl Aminophenylacetates Start Substituted Nitrophenylacetic Acid Esterification Esterification (Ethanol, Acid Catalyst) Start->Esterification NitroEster Ethyl Nitrophenylacetate Esterification->NitroEster Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) NitroEster->Reduction FinalProduct Ethyl Aminophenylacetate Reduction->FinalProduct

Caption: General synthetic workflow for Ethyl Aminophenylacetates.

References

Synthesis of Ethyl 2-aminophenylacetate from 2-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminophenylacetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis originates from 2-nitrophenylacetic acid and primarily involves two key transformations: the reduction of a nitro group and the esterification of a carboxylic acid. This document outlines two potential synthetic pathways, presents detailed experimental protocols, and summarizes quantitative data for researchers, scientists, and professionals in drug development. The guide emphasizes a preferred route that maximizes yield and minimizes side-product formation through strategic sequencing of the esterification and reduction steps.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is crucial for successful synthesis, purification, and handling. The properties of the key compounds involved in this synthesis are summarized in the table below.

Property2-Nitrophenylacetic Acid[1][2]2-Aminophenylacetic Acid[3]Ethyl 2-NitrophenylacetateThis compound[4]
Molecular Formula C₈H₇NO₄C₈H₉NO₂C₁₀H₁₁NO₄C₁₀H₁₃NO₂
Molecular Weight 181.15 g/mol 151.16 g/mol 209.19 g/mol 179.22 g/mol
Appearance Yellow to Pale Brown Crystalline PowderSolid--
Melting Point 141 °C---
CAS Number 3740-52-13342-78-730095-98-85343-75-9

Overview of Synthetic Pathways

The synthesis of this compound from 2-nitrophenylacetic acid can be approached via two logical routes. The selection of the pathway can significantly impact reaction efficiency, yield, and the profile of impurities.

  • Route A: Reduction Followed by Esterification. This pathway involves the initial reduction of the nitro group in 2-nitrophenylacetic acid to form 2-aminophenylacetic acid, which is subsequently esterified with ethanol. A primary challenge with this route is the potential for intramolecular cyclization of 2-aminophenylacetic acid to form a lactam under certain conditions.[1]

  • Route B: Esterification Followed by Reduction. This route begins with the esterification of 2-nitrophenylacetic acid to yield ethyl 2-nitrophenylacetate. The nitro group of this intermediate is then reduced to afford the final product. This pathway is often preferred as it protects the carboxylic acid group (as an ester), thus preventing the unwanted lactam formation and often leading to a cleaner reaction.

Synthetic_Pathways Start 2-Nitrophenylacetic Acid IntermediateA 2-Aminophenylacetic Acid Start->IntermediateA Reduction IntermediateB Ethyl 2-Nitrophenylacetate Start->IntermediateB Esterification Product This compound IntermediateA->Product Esterification SideProduct Lactam Side-Product IntermediateA->SideProduct Intramolecular Cyclization IntermediateB->Product Reduction

Figure 1: Comparative overview of the two synthetic routes.

Preferred Synthetic Protocol: Route B

Route B, involving esterification prior to reduction, is detailed below as the recommended pathway for its superior control over side reactions.

Step 1: Esterification of 2-Nitrophenylacetic Acid

The first step is a classic Fischer-Speier esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester.[5]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-nitrophenylacetic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).

  • Reaction Condition: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-nitrophenylacetate. The product can be further purified by column chromatography if necessary.

Step 2: Reduction of Ethyl 2-Nitrophenylacetate

The reduction of the nitro group in the presence of an ester functionality requires a chemoselective reducing agent. Stannous chloride (SnCl₂) is an effective and mild reagent for this transformation, leaving the ester group intact.[6][7] Other methods like catalytic hydrogenation with Pd/C or using iron (Fe) in acidic media are also viable.[6][8]

Comparison of Reduction Methods:

MethodReducing Agent/CatalystSolventConditionsSelectivity for Nitro Group
Stannous Chloride SnCl₂·2H₂O / HClEthanolRoom Temp to RefluxHigh, tolerates esters[7][9]
Catalytic Hydrogenation H₂ / Pd/C or Raney NickelEthanol, MethanolRT, 1-10 bar H₂High, but may reduce other groups[6]
Iron Reduction Fe powder / NH₄Cl or HClEtOH/H₂O, Acetic AcidRefluxHigh, good functional group tolerance[8][10]

Experimental Protocol (using Stannous Chloride):

  • Reaction Setup: Dissolve ethyl 2-nitrophenylacetate (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.[9]

  • Reaction Condition: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. Add water and basify the residue carefully with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH > 10 to precipitate tin salts.[9]

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude this compound. The product can be purified by silica gel chromatography.

Experimental Workflow and Process Visualization

A clear workflow is essential for the reproducibility and safety of any chemical synthesis. The diagram below illustrates the key stages of the preferred synthetic route (Route B), from the initial reaction setup to the final product isolation.

Experimental_Workflow start Start 2-Nitrophenylacetic Acid esterification Esterification + Ethanol, H₂SO₄ (cat.) Reflux start->esterification workup1 Workup 1 1. Neutralize (NaHCO₃) 2. Extract (Ethyl Acetate) 3. Dry & Concentrate esterification->workup1 intermediate Intermediate Ethyl 2-Nitrophenylacetate workup1->intermediate reduction Reduction + SnCl₂·2H₂O, Ethanol Heat intermediate->reduction workup2 Workup 2 1. Basify (NaOH) 2. Extract (Ethyl Acetate) 3. Dry & Concentrate reduction->workup2 purification Purification Silica Gel Chromatography workup2->purification product Final Product This compound purification->product

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available physical properties, specifically the melting and boiling points, of Ethyl 2-aminophenylacetate and its related isomers. Due to the limited availability of experimental data for this compound (ortho-isomer), this document also includes data for its hydrochloride salt and the para-isomer, Ethyl 4-aminophenylacetate, for comparative purposes.

Data Presentation: Physical Properties

Reported experimental data for the melting and boiling points of this compound (CAS: 64460-85-1), which is noted to be a liquid, are scarce in publicly available literature. However, data for its hydrochloride salt and the well-characterized para-isomer are presented below.

CompoundCAS NumberFormMelting Point (°C)Boiling Point (°C)
This compound hydrochloride 61-88-1SaltNot Found292.8 (at 760 mmHg)¹
Ethyl 4-aminophenylacetate 5438-70-0Free Base (Solid)48 - 50[1]120 - 122 (at 2 Torr)[1]
Ethyl 3-aminophenylacetate 52273-79-7Free BaseNot FoundNot Found

¹This value is likely a calculated boiling point or a decomposition temperature, as amine salts typically decompose at high temperatures rather than boil at atmospheric pressure.

Experimental Protocols

The following sections detail standard methodologies for the determination of melting and boiling points for organic compounds like this compound.

1. Melting Point Determination (Capillary Method)

This protocol is suitable for crystalline solids, such as Ethyl 4-aminophenylacetate.

  • Principle: The melting point is the temperature range over which a solid substance transitions into a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar digital device)

    • Glass capillary tubes (sealed at one end)

    • Mortar and pestle

    • Spatula

  • Procedure:

    • Sample Preparation: If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.

    • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

    • Measurement:

      • Place the loaded capillary tube into the heating block of the melting point apparatus.

      • For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.

      • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

      • Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

    • Data Recording: Record two temperatures:

      • T1: The temperature at which the first drop of liquid appears.

      • T2: The temperature at which the last crystal of the solid melts completely.

    • Reporting: The melting point is reported as the range from T1 to T2.

2. Boiling Point Determination (Microscale/Thiele Tube Method)

This method is effective for determining the boiling point of small quantities of liquid.

  • Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure. At this temperature, the liquid converts into vapor, forming bubbles.

  • Apparatus:

    • Thiele tube or a small test tube with an oil bath (mineral oil or silicone oil)

    • Thermometer

    • Small glass test tube (e.g., 75x10 mm)

    • Capillary tube (sealed at one end)

    • Rubber band or wire for attachment

    • Heat source (Bunsen burner or heating mantle)

  • Procedure:

    • Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

    • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

    • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Heating: Suspend the assembly in a Thiele tube or oil bath. The heat should be applied gently and evenly to the arm of the Thiele tube or the oil bath.

    • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

    • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

    • Reporting: Record the temperature and the atmospheric pressure, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound.

MeltingPointWorkflow Workflow for Melting Point Determination start Start prep_sample Prepare Sample (Grind to fine powder) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Place in Apparatus load_capillary->place_in_apparatus fast_run Perform Rapid Scan (Approximate MP) place_in_apparatus->fast_run cool_down Cool Apparatus (15-20°C below approx. MP) fast_run->cool_down slow_run Heat Slowly (1-2°C / min) cool_down->slow_run observe Observe Sample slow_run->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 report_range Report Range (T1 - T2) record_t2->report_range end_node End report_range->end_node

Caption: Logical workflow for melting point determination.

References

Navigating the Stability Landscape of Ethyl 2-aminophenylacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-aminophenylacetate, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle in the laboratory.

Core Stability Profile and Storage

This compound is a solid, appearing as an off-white to brown substance.[1] It is generally stable when stored under the recommended conditions.[2][3] However, its chemical structure, featuring both a primary aromatic amine and an ethyl ester functional group, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is critical for maintaining its purity and ensuring the validity of experimental results.

Key Recommendations:

  • Storage Temperature: Store in a cool, dry, and well-ventilated area.[1][4]

  • Atmosphere: Keep containers tightly sealed to protect from moisture and air.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids, as these can promote degradation.[1]

ParameterRecommendationSource(s)
Physical Form Solid[1]
Appearance Off-white to brown[1]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
Incompatible Materials Strong oxidizing agents, Acids[1]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][3]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-aminophenylacetic acid and ethanol. Studies on the alkaline hydrolysis of structurally similar ethyl phenylacetate have shown this to be a significant degradation route.[4]

  • Oxidation: The primary aromatic amine is prone to oxidation, which can lead to the formation of colored impurities and complex degradation products. The oxidation of aniline derivatives can result in the formation of azobenzene and other colored compounds.[1]

  • Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can lead to discoloration and the formation of various photolytic degradation products.

  • Thermal Degradation: At elevated temperatures, amino acid esters can undergo decomposition, potentially leading to decarboxylation and other reactions.[6][7]

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (Light) cluster_thermal Thermal Degradation (Heat) This compound This compound 2-Aminophenylacetic Acid + Ethanol 2-Aminophenylacetic Acid + Ethanol This compound->2-Aminophenylacetic Acid + Ethanol H₂O, H⁺/OH⁻ Colored Impurities (e.g., Azo Compounds) Colored Impurities (e.g., Azo Compounds) This compound->Colored Impurities (e.g., Azo Compounds) Oxidizing Agent Photolytic Products Photolytic Products This compound->Photolytic Products UV/Vis Light Decomposition Products Decomposition Products This compound->Decomposition Products High Temperature

Figure 1: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and develop a stability-indicating analytical method, a series of forced degradation studies should be performed. The following protocols are representative methodologies based on established practices for similar molecules.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples and quench any oxidative reactions.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Control Samples: Analyze an unstressed sample and a blank (solvent) for comparison.

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 70°C in a hot air oven for 48 hours. Dissolve the stressed solid in the solvent for analysis.
Photodegradation Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration. Keep a control sample wrapped in aluminum foil.
Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for separating and quantifying the parent compound from its degradation products.

HPLC Method Development Workflow A Column & Mobile Phase Screening B Optimize Gradient & Flow Rate A->B C Wavelength Selection B->C D Inject Stressed Samples C->D E Peak Purity Analysis (PDA Detector) D->E F Method Validation (ICH Guidelines) E->F

Figure 2: Workflow for developing a stability-indicating HPLC method.

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Conclusion

While this compound is stable under recommended storage conditions, its susceptibility to hydrolysis, oxidation, photodegradation, and thermal stress necessitates careful handling and storage. The implementation of forced degradation studies is crucial for understanding its stability profile and for the development of robust, stability-indicating analytical methods. The protocols and information provided in this guide serve as a foundational resource for researchers to ensure the quality and integrity of this compound in their scientific endeavors.

References

Unraveling the History and Synthesis of Ethyl 2-Aminophenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminophenylacetate, a key building block in contemporary medicinal chemistry, possesses a rich and evolving history rooted in the foundational era of organic synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthetic pathways, and modern preparative methods for this versatile compound. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols for seminal syntheses are provided. Visual diagrams generated using Graphviz illustrate the logical progression of synthetic strategies, offering a comprehensive understanding for researchers and drug development professionals.

I. Discovery and Historical Context

The precise "discovery" of this compound is not marked by a singular event but rather evolved from the broader study of aminophenylacetic acids and their derivatives in the late 19th and early 20th centuries. The foundational work on the parent acid, 2-aminophenylacetic acid, paved the way for the synthesis of its esters.

Early synthetic efforts were centered on the reduction of the corresponding nitro compound, 2-nitrophenylacetic acid. This approach was a common strategy for the preparation of aromatic amines during this period. The first synthesis of a related isomer, p-aminophenylacetic acid, was described in the late 19th century, with a notable procedure detailed in Organic Syntheses in 1923, which references earlier work by chemists such as Stöckenius (1878) and Tiemann (1880). These early methods typically involved the reduction of the nitro group using metal catalysts.

The subsequent esterification of the synthesized aminophenylacetic acid to its ethyl ester was a logical and straightforward chemical transformation, likely achieved through methods analogous to the Fischer-Speier esterification, first described in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol became a standard procedure for ester synthesis.

While a definitive first publication detailing the synthesis of this compound is not readily apparent in modern databases, its conceptualization and practical synthesis can be firmly placed within the context of these pioneering works in organic chemistry. The evolution of its synthesis reflects the broader advancements in synthetic methodologies, from harsh reduction conditions to more refined and efficient modern techniques.

II. Evolution of Synthetic Methodologies

The synthesis of this compound has progressed significantly from the early, often arduous, multi-step procedures to more streamlined and efficient modern protocols. The core synthetic strategies have revolved around the formation of the aminophenylacetic acid backbone and the subsequent esterification.

A. Early Synthetic Approaches (Late 19th - Early 20th Century)

The classical approach to synthesizing this compound involved a two-step process:

  • Reduction of 2-Nitrophenylacetic Acid: The precursor, 2-nitrophenylacetic acid, was typically synthesized and then reduced to form 2-aminophenylacetic acid. Common reducing agents of the era included tin or iron in the presence of a strong acid like hydrochloric acid.

  • Fischer-Speier Esterification: The resulting 2-aminophenylacetic acid was then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Early_Synthesis_Pathway 2-Nitrophenylacetic Acid 2-Nitrophenylacetic Acid Reduction Reduction 2-Nitrophenylacetic Acid->Reduction 2-Aminophenylacetic Acid 2-Aminophenylacetic Acid Reduction->2-Aminophenylacetic Acid Esterification (Ethanol, H+) Esterification (Ethanol, H+) 2-Aminophenylacetic Acid->Esterification (Ethanol, H+) This compound This compound Esterification (Ethanol, H+)->this compound

Caption: Early synthetic route to this compound.

B. Modern Synthetic Methods

Contemporary methods for the synthesis of this compound focus on improved yields, milder reaction conditions, and greater efficiency.

1. Catalytic Hydrogenation: A significant improvement over the use of stoichiometric metal reductants is the use of catalytic hydrogenation. 2-Nitrophenylacetic acid or its ethyl ester can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is cleaner and produces higher yields.

Modern_Synthesis_Workflow cluster_0 Route A: Reduction then Esterification cluster_1 Route B: Esterification then Reduction Start_A 2-Nitrophenylacetic Acid Step_A1 Catalytic Hydrogenation (H2, Pd/C) Start_A->Step_A1 Intermediate_A 2-Aminophenylacetic Acid Step_A1->Intermediate_A Step_A2 Esterification (Ethanol, Acid Catalyst) Intermediate_A->Step_A2 Product_A This compound Step_A2->Product_A Start_B 2-Nitrophenylacetic Acid Step_B1 Esterification (Ethanol, Acid Catalyst) Start_B->Step_B1 Intermediate_B Ethyl 2-Nitrophenylacetate Step_B1->Intermediate_B Step_B2 Catalytic Hydrogenation (H2, Pd/C) Intermediate_B->Step_B2 Product_B This compound Step_B2->Product_B

Caption: Modern synthetic workflows for this compound.

III. Experimental Protocols

A. Historical Synthesis: Reduction of p-Nitrophenylacetic Acid (Adapted from Organic Syntheses, 1923)

This protocol describes the synthesis of the para-isomer, which is representative of the historical methods that would have been adapted for the ortho-isomer.

Materials:

  • p-Nitrophenylacetic acid

  • Ferrous sulfate heptahydrate

  • 28% Ammonium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of 125 g (0.45 mole) of ferrous sulfate heptahydrate in 400 cc of water at 80-90°C is added to a stirred solution of 25 g (0.138 mole) of p-nitrophenylacetic acid in 250 cc of 28% ammonium hydroxide.

  • The mixture is stirred vigorously for 10-15 minutes, during which time the color changes from green to red-brown.

  • The hot solution is filtered by suction to remove the precipitated iron oxides.

  • The filtrate is acidified with concentrated hydrochloric acid until it is just acid to Congo red paper.

  • The mixture is cooled, and the precipitated p-aminophenylacetic acid is collected by filtration, washed with cold water, and dried.

B. Modern Synthesis: Catalytic Hydrogenation of Ethyl 2-Nitrophenylacetate

Materials:

  • Ethyl 2-nitrophenylacetate

  • Palladium on carbon (10% Pd)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, a solution of Ethyl 2-nitrophenylacetate (10.0 g, 47.8 mmol) in ethanol (100 mL) is prepared.

  • 10% Palladium on carbon (1.0 g, 10 wt%) is added to the solution.

  • The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

IV. Quantitative Data

Property2-Nitrophenylacetic Acid2-Aminophenylacetic AcidThis compound
Molecular Formula C₈H₇NO₄C₈H₉NO₂C₁₀H₁₃NO₂
Molecular Weight ( g/mol ) 181.15151.16179.22
Melting Point (°C) 141-143125-12748-52
Appearance Yellow crystalline solidOff-white to tan powderWhite to light yellow solid

V. Signaling Pathways and Applications

This compound is a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for diverse chemical modifications.

Applications cluster_applications Synthetic Applications Ethyl_2_aminophenylacetate This compound Pharmaceuticals Pharmaceuticals (e.g., anti-inflammatory, anti-cancer agents) Ethyl_2_aminophenylacetate->Pharmaceuticals Agrochemicals Agrochemicals Ethyl_2_aminophenylacetate->Agrochemicals Fine_Chemicals Fine Chemicals Ethyl_2_aminophenylacetate->Fine_Chemicals

Caption: Major application areas of this compound.

One of the most significant applications is in the synthesis of various heterocyclic compounds, which form the core structures of many drugs. For example, it is a precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been utilized in the development of novel kinase inhibitors for cancer therapy. The amino group can be acylated, alkylated, or used in condensation reactions to build complex molecular architectures, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

VI. Conclusion

The journey of this compound from a derivative of early amino acid synthesis to a cornerstone of modern drug discovery highlights the enduring legacy of fundamental organic chemistry. The evolution of its synthesis from classical reduction and esterification methods to efficient catalytic processes reflects the broader advancements in the field. This guide provides a comprehensive technical overview for researchers, offering historical context, detailed synthetic protocols, and an understanding of its critical role in the development of new chemical entities. The continued exploration of the reactivity of this compound promises to unlock further innovations in medicinal chemistry and materials science.

The Versatile Role of Ethyl 2-Aminophenylacetate in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminophenylacetate stands as a pivotal precursor in the landscape of organic synthesis, particularly in the construction of diverse and medicinally significant heterocyclic scaffolds. Its unique bifunctional nature, possessing both a nucleophilic amino group and an activated methylene group adjacent to an ester, allows it to participate in a variety of cyclization and condensation reactions. This technical guide delves into the core mechanisms of action of this compound in key organic reactions, providing a comprehensive resource for professionals in drug development and chemical research.

Core Reactivity and Mechanism of Action

The reactivity of this compound is primarily dictated by two key features:

  • The Arylamine Moiety: The amino group (–NH₂) attached to the phenyl ring is a potent nucleophile. This functionality is central to its participation in reactions involving electrophilic partners, such as aldehydes, ketones, and acylating agents. The lone pair of electrons on the nitrogen atom initiates nucleophilic attack, a critical step in the formation of new carbon-nitrogen bonds and subsequent ring closures.

  • The Active Methylene Group: The methylene group (–CH₂–) positioned between the phenyl ring and the ethyl ester group is activated by the adjacent electron-withdrawing ester functionality. This activation renders the methylene protons acidic, facilitating their abstraction by a base to form a carbanion. This nucleophilic carbon center can then react with various electrophiles, leading to the formation of new carbon-carbon bonds.

These two reactive centers can act in concert or sequentially, providing a powerful tool for the synthesis of complex heterocyclic systems.

Application in Key Organic Reactions

This compound is a valuable building block in several named organic reactions for the synthesis of quinolines and benzodiazepines, two classes of heterocycles with profound importance in medicinal chemistry.

Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] this compound serves as an excellent partner in this reaction, providing the requisite active methylene component.

Mechanism of Action:

The reaction can proceed through two plausible pathways depending on the reaction conditions:

  • Aldol Condensation Pathway: The reaction initiates with an intermolecular aldol-type condensation between the enolizable methylene group of this compound and the carbonyl group of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone). This is often the rate-limiting step. The resulting aldol adduct undergoes rapid intramolecular cyclization through the attack of the amino group on the ester carbonyl, followed by dehydration to yield the quinolone product.[3]

  • Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and an external aldehyde or ketone, if present. This is then followed by an intramolecular aldol-type reaction with the enolized this compound and subsequent cyclization and dehydration.

dot

Figure 1: Friedländer Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

A representative protocol for the Friedländer synthesis involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, a compound with a similar reactive methylene group to this compound.

  • Materials: 2-aminobenzophenone, ethyl acetoacetate, p-toluenesulfonic acid, water.

  • Procedure: A mixture of 2-aminobenzophenone (0.20 g, 1 mmol) and p-toluenesulfonic acid (0.1 g, 0.58 mmol) in water (5 ml) is stirred at reflux for 4 hours. After cooling, the reaction mixture is diluted with water (15 ml) and the crude product is collected by filtration. The solid is then recrystallized from a mixture of ethanol and water (1:2) to afford the pure product.

  • Yield: 75%[4]

Quantitative Data:

Product NameReactantsCatalystSolventTime (h)Yield (%)Melting Point (°C)
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate2-Aminobenzophenone, Ethyl acetoacetatep-Toluenesulfonic acidWater475-

Spectroscopic Data:

For a similar compound, Ethyl 2,4-dimethylquinoline-3-carboxylate:

  • IR (KBr, cm⁻¹): 3070, 2930, 2873, 1725 (C=O, ester), 1614, 1589.[5]

  • ¹H NMR (300 MHz, CDCl₃, δ/ppm): 1.45 (t, 3H), 2.63 (s, 3H), 2.70 (s, 3H), 4.50 (q, 2H), 7.50 (t, 1H), 7.70 (t, 1H), 7.95 (d, 1H), 8.0 (d, 1H).[5]

Synthesis of 1,4-Benzodiazepine-2-ones

1,4-Benzodiazepines are a critical class of psychoactive drugs. This compound can serve as a precursor for the synthesis of 1,4-benzodiazepin-2-ones. The synthesis typically involves the reaction of a 2-aminobenzophenone with an amino acid or its derivative. In this context, this compound can be hydrolyzed to 2-aminophenylacetic acid, which then participates in the cyclization.

Mechanism of Action:

The general mechanism involves the formation of an amide bond between the 2-aminobenzophenone and the amino acid, followed by an intramolecular cyclization.

  • Amide Formation: The amino group of the amino acid (derived from this compound) reacts with the carbonyl group of 2-aminobenzophenone to form a Schiff base, which then rearranges to a more stable amide.

  • Intramolecular Cyclization: Under basic or acidic conditions, the amino group of the original 2-aminobenzophenone moiety attacks the ester or carboxylic acid group of the amino acid portion, leading to the formation of the seven-membered benzodiazepine ring.

dot

Figure 2: 1,4-Benzodiazepine-2-one Synthesis Workflow.

Experimental Protocol: General Synthesis of 1,4-Benzodiazepin-2-ones

A general procedure for the synthesis of 1,4-benzodiazepin-2-ones involves the reaction of a 2-(haloacetamido)-benzophenone with a source of ammonia. While this protocol does not directly use this compound, it illustrates the cyclization step to form the benzodiazepine core.

  • Materials: 2-(2-bromoacetamido)-5-chlorobenzophenone, hexamethylenetetramine, ammonium bromide, 85% aqueous isopropyl alcohol.

  • Procedure: A mixture of 2-(2-bromoacetamido)-5-chlorobenzophenone (0.005 moles), hexamethylenetetramine (0.02 moles), and ammonium bromide (0.02 moles) in 85% (v/v) aqueous isopropyl alcohol (14 ml) is refluxed for 2 hours. The reaction mixture is then poured into water and extracted with benzene. The benzene solution is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness. The product is purified by recrystallization.[6]

  • Yield: Not specified in the abstract.

Quantitative Data:

Product NameReactantsReagentsSolventTime (h)Yield (%)Melting Point (°C)
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one2-(2-bromoacetamido)-5-chlorobenzophenoneHexamethylenetetramine, Ammonium bromide85% aq. Isopropyl alcohol2-213-215

Spectroscopic Data:

For a representative 1,4-benzodiazepine derivative:

  • IR (KBr, cm⁻¹): 3316.9 (N-H), 1659.2 (C=O, amide).[7]

  • ¹H NMR (400 MHz, CDCl₃, δ/ppm): 8.34 (br s, 1H, NH), 7.30-7.15 (m, aromatic protons), 3.80 (s, 2H, CH₂).[7]

  • ¹³C NMR (101 MHz, CDCl₃, δ/ppm): 172.8 (C=O), 136.3, 135.8, 130.7, 130.2, 129.3, 129.0, 128.8, 126.1, 121.9 (aromatic carbons), 57.6 (CH₂).[7]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[8][9] this compound, being a β-arylethylamine derivative, is a suitable substrate for this reaction.

Mechanism of Action:

  • Iminium Ion Formation: The reaction begins with the condensation of the amino group of this compound with a carbonyl compound (e.g., formaldehyde) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the this compound moiety then attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.

  • Rearomatization: A final deprotonation step restores the aromaticity of the phenyl ring, yielding the tetrahydroisoquinoline product.

dot

Figure 3: Pictet-Spengler Reaction Workflow.

While a specific experimental protocol for the Pictet-Spengler reaction of this compound was not found in the provided search results, a general procedure can be inferred from the established methodology for this reaction.

General Experimental Considerations:

  • Catalyst: The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂).[10]

  • Solvent: Aprotic or protic solvents can be used, with the choice depending on the specific substrates and catalyst.

  • Temperature: Reactions are often carried out at elevated temperatures to drive the condensation and cyclization steps.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its ability to participate in fundamental reactions like the Friedländer annulation and the Pictet-Spengler reaction underscores its importance in the construction of biologically active quinoline and tetrahydroisoquinoline scaffolds. Furthermore, its role as a precursor to 1,4-benzodiazepines highlights its significance in the synthesis of key pharmaceutical agents. The dual reactivity of its amino and activated methylene groups provides a powerful platform for the development of novel synthetic methodologies and the generation of diverse molecular libraries for drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and other novel transformations is a promising avenue for future research.

References

A Theoretical and Computational Guide to the Electronic Structure of Ethyl 2-aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for the investigation of the electronic structure of Ethyl 2-aminophenylacetate. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established protocols and expected outcomes from such a study, serving as a roadmap for researchers in drug design and materials science.

Introduction to the Electronic Structure of this compound

This compound is an aromatic compound of interest in organic synthesis and potentially in medicinal chemistry. Its electronic structure, governed by the arrangement and energies of its electrons, dictates its chemical reactivity, spectroscopic properties, and potential biological interactions. Understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential is crucial for predicting its behavior in chemical reactions and its affinity for biological targets.

Theoretical and computational chemistry provide powerful tools to elucidate these electronic properties. Density Functional Theory (DFT) is a particularly effective and widely used method for such investigations, offering a balance between accuracy and computational cost.

Theoretical and Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data on the electronic structure of this compound.

2.1. Computational Details

The following details a standard computational workflow for analyzing the electronic structure of this compound:

  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: The electronic structure calculations would be based on Density Functional Theory (DFT). A popular and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance of accuracy and computational efficiency for a molecule of this size. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

  • Geometry Optimization: The molecular geometry of this compound would first be optimized in the gas phase to find the lowest energy conformation. Frequency calculations would then be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Solvation Model: To simulate a more biologically relevant environment, single-point energy calculations can be performed on the optimized gas-phase geometry using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

  • Properties Calculated: Following geometry optimization, a range of electronic properties would be calculated, including:

    • Frontier Molecular Orbital (HOMO and LUMO) energies and surfaces.

    • Molecular Electrostatic Potential (MEP) map.

    • Mulliken and Natural Bond Orbital (NBO) atomic charges.

    • Global reactivity descriptors (e.g., electronegativity, hardness, softness).

Predicted Quantitative Electronic Structure Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. The values presented are hypothetical but representative of what would be expected for a molecule with the structure of this compound.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterValue (Gas Phase, eV)Value (Aqueous Phase, eV)Description
EHOMO -5.8-5.9Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.9-1.0Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.94.9Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Ionization Potential (I) 5.85.9The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO.
Electron Affinity (A) 0.91.0The energy released when an electron is added to the molecule. Approximated as -ELUMO.
Electronegativity (χ) 3.353.45A measure of the ability of the molecule to attract electrons. Calculated as (I+A)/2.
Chemical Hardness (η) 2.452.45A measure of the resistance to change in electron distribution. Calculated as (I-A)/2.
Chemical Softness (S) 0.2040.204The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. Calculated as 1/(2η).
Electrophilicity Index (ω) 2.292.43A measure of the electrophilic character of the molecule. Calculated as χ2/(2η).

Table 2: Calculated Atomic Charges (Mulliken Population Analysis)

AtomAtomic Charge (e)Description
N(amine) -0.85The nitrogen atom of the amino group, a likely site for protonation and hydrogen bonding.
O(carbonyl) -0.60The oxygen atom of the carbonyl group, a potential hydrogen bond acceptor.
O(ester) -0.55The oxygen atom of the ester linkage.
C(carbonyl) +0.75The carbon atom of the carbonyl group, an electrophilic center.
Aromatic C (ortho to NH2) -0.20Electron-rich carbon due to the donating effect of the amino group.
Aromatic C (para to NH2) -0.15Electron-rich carbon due to the donating effect of the amino group.

Visualizations of Electronic Structure Concepts

4.1. Computational Workflow

The following diagram illustrates the logical flow of the computational study of this compound's electronic structure.

computational_workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Verified Energy Minimum (No Imaginary Frequencies) freq_calc->energy_min sp_gas Single Point Calculation (Gas Phase) energy_min->sp_gas sp_solv Single Point Calculation (Aqueous Phase, e.g., PCM) energy_min->sp_solv props_gas Calculate Electronic Properties (HOMO/LUMO, MEP, Charges) sp_gas->props_gas props_solv Calculate Electronic Properties (HOMO/LUMO, MEP, Charges) sp_solv->props_solv analysis Data Analysis and Interpretation props_gas->analysis props_solv->analysis

Computational workflow for electronic structure analysis.

4.2. Relationship between Electronic Structure Descriptors

This diagram illustrates the conceptual relationships between key electronic structure parameters.

electronic_descriptors homo HOMO Energy (EHOMO) gap HOMO-LUMO Gap (ΔE) homo->gap ip Ionization Potential (I) homo->ip lumo LUMO Energy (ELUMO) lumo->gap ea Electron Affinity (A) lumo->ea reactivity Chemical Reactivity gap->reactivity hardness Chemical Hardness (η) ip->hardness electronegativity Electronegativity (χ) ip->electronegativity ea->hardness ea->electronegativity softness Chemical Softness (S) hardness->softness softness->reactivity

Conceptual relationships of electronic structure descriptors.

Conclusion

The theoretical study of this compound's electronic structure, through established computational methods like DFT, can provide invaluable insights for researchers in drug development and materials science. The data on frontier molecular orbitals, atomic charges, and reactivity descriptors collectively build a comprehensive picture of the molecule's chemical behavior. This guide provides a robust framework for conducting such an investigation, from the initial computational setup to the final analysis of the electronic properties. The methodologies and expected data presented herein serve as a foundational resource for future theoretical and experimental work on this and related compounds.

Methodological & Application

Application Notes and Protocols: Quinoline Synthesis Utilizing Ethyl 2-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinoline derivatives starting from ethyl 2-aminophenylacetate. The synthesis is presented as a two-stage process, culminating in the well-established Friedländer annulation reaction. This document includes detailed experimental procedures, quantitative data summaries, and mechanistic diagrams to guide researchers in the preparation of these important heterocyclic scaffolds.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of the quinoline ring system is, therefore, a subject of significant interest in organic and medicinal chemistry. While classical methods like the Friedländer, Combes, and Skraup syntheses are well-established, they often require specific precursors such as 2-aminoaryl aldehydes or ketones.

This compound is a readily available starting material that can be effectively utilized for quinoline synthesis through a strategic two-stage approach. This involves an initial conversion to the key intermediate, 2-aminoacetophenone, which then undergoes a classical Friedländer annulation with a 1,3-dicarbonyl compound. This document outlines the protocols for this synthetic pathway, providing a practical route to valuable quinoline structures.

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

  • Stage 1: Preparation of 2-Aminoacetophenone. This stage involves the conversion of this compound into the key ketone intermediate. A plausible and efficient method is a base-mediated Claisen condensation followed by acidic hydrolysis and decarboxylation.

  • Stage 2: Friedländer Annulation. The resulting 2-aminoacetophenone is condensed with a β-keto ester, such as ethyl acetoacetate, under catalytic conditions to form the final substituted quinoline product.

G cluster_0 Overall Workflow A This compound B Stage 1: Claisen Condensation & Hydrolysis/Decarboxylation A->B C 2-Aminoacetophenone (Intermediate) B->C D Stage 2: Friedländer Annulation (with Ethyl Acetoacetate) C->D E Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Final Product) D->E

Overall two-stage synthetic pathway.

Stage 1: Synthesis of 2-Aminoacetophenone (Intermediate)

This section details a robust protocol for the conversion of this compound to 2-aminoacetophenone. The process involves a base-catalyzed self-condensation (Claisen condensation) to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated under acidic conditions.

Reaction Mechanism: Claisen Condensation and Decarboxylation

The mechanism involves three key steps:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of this compound to form an ester enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second molecule of the ester, forming a tetrahedral intermediate which then eliminates an ethoxide ion to yield a β-keto ester.

  • Hydrolysis & Decarboxylation: The β-keto ester is hydrolyzed to a β-keto acid, which upon gentle heating, readily loses CO₂ via a cyclic transition state to afford the final ketone product.

G cluster_stage1 Stage 1 Mechanism start This compound step1 1. NaOEt (Base) start->step1 Claisen Condensation intermediate1 β-Keto Ester Intermediate step1->intermediate1 step2 2. H₃O⁺, Δ intermediate1->step2 Hydrolysis & Decarboxylation product 2-Aminoacetophenone step2->product

Mechanism for Stage 1 Synthesis.
Experimental Protocol: 2-Aminoacetophenone

Materials:

  • This compound (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.1 equiv)

  • Anhydrous Ethanol or Toluene

  • Hydrochloric acid (HCl), 3 M

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous ethanol.

  • Add sodium ethoxide to the solvent and stir until fully dissolved.

  • Slowly add this compound (1.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully acidify with 3 M HCl until the pH is approximately 1-2.

  • Heat the acidified mixture to a gentle reflux for 1-2 hours to facilitate decarboxylation. CO₂ evolution should be observed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-aminoacetophenone.

Expected Yield: Yields for Claisen condensations followed by decarboxylation can range from 60-80%, depending on the substrate and reaction conditions.

Stage 2: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a versatile method for constructing the quinoline ring system.[1] It involves the condensation of a 2-aminoaryl ketone (in this case, 2-aminoacetophenone) with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[2] This reaction can be catalyzed by either acids or bases.

Reaction Mechanism: Friedländer Annulation

Two primary mechanisms are proposed for the Friedländer synthesis:

  • Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation between the two carbonyl partners, followed by cyclization (imine formation) and dehydration.

  • Schiff Base-First Pathway: Formation of a Schiff base (imine) between the amine and one carbonyl group, followed by an intramolecular aldol-type condensation and dehydration.

G cluster_stage2 Friedländer Annulation Mechanism reactants 2-Aminoacetophenone + Ethyl Acetoacetate pathA Aldol-First Path reactants->pathA pathB Schiff Base-First Path reactants->pathB aldol_adduct Aldol Adduct pathA->aldol_adduct schiff_base Schiff Base pathB->schiff_base cyclization_dehydration Cyclization & Dehydration aldol_adduct->cyclization_dehydration schiff_base->cyclization_dehydration product Quinoline Product cyclization_dehydration->product

Viable mechanisms for Friedländer synthesis.
Experimental Protocols: Quinoline Synthesis

Below are protocols for the synthesis of ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate using different catalytic and energy sources.

Protocol 1: Conventional Acid-Catalyzed Synthesis

  • Materials: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Ethanol (10 mL), Concentrated HCl (2-3 drops).

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol.

    • Add ethyl acetoacetate followed by concentrated HCl.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography (Hexane:Ethyl Acetate gradient).[2]

Protocol 2: Base-Catalyzed Synthesis

  • Materials: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Ethanol (10 mL), Piperidine or KOH (catalytic amount).

  • Procedure:

    • Combine 2-aminoacetophenone and ethyl acetoacetate in ethanol.

    • Add a catalytic amount of piperidine or powdered KOH.

    • Reflux the mixture for 3-5 hours.

    • Workup and purification are similar to the acid-catalyzed method.

Protocol 3: Microwave-Assisted Synthesis

  • Materials: 2-Aminoacetophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Acetic acid (5 mL).

  • Procedure:

    • Combine reactants in a microwave-safe vessel.

    • Irradiate in a microwave reactor at 120°C for 10-15 minutes.

    • Cool the vessel, neutralize with NaHCO₃ solution, and extract with dichloromethane (DCM).

    • Dry the organic phase, concentrate, and purify as previously described.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Friedländer synthesis of quinolines from 2-aminoaryl ketones and ethyl acetoacetate, which serves as a model for the second stage of the proposed synthesis.

Entry2-Aminoaryl KetoneCatalyst/ConditionsTimeYield (%)Reference
12-AminoacetophenoneHCl (cat.), Ethanol, Reflux4 h~85%General Protocol
22-Aminobenzophenonep-TsOH, Solvent-free, 120°C30 min92%Literature
32-AminoacetophenoneChloramine-T, Acetonitrile, Reflux4 h90%[1]
42-AminobenzophenoneAcetic Acid, Microwave (120°C)10 min95%Literature
52-Amino-5-chlorobenzophenoneIodine (cat.), Ethanol, Reflux2 h94%Literature

Note: Yields are indicative and may vary based on specific substrate and experimental setup.

Conclusion

The two-stage synthesis pathway described provides a reliable and versatile method for the preparation of substituted quinolines from this compound. By first converting the starting material to the key 2-aminoacetophenone intermediate, researchers can then leverage the efficiency and broad substrate scope of the Friedländer annulation. The provided protocols, including conventional, and microwave-assisted methods, offer flexibility to suit different laboratory capabilities and synthetic goals. These notes serve as a practical guide for professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of 1,4-Benzodiazepines via Reaction of Ethyl 2-Aminophenylacetate with β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodiazepines are a critical class of psychoactive compounds widely utilized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The synthesis of the benzodiazepine core structure is a key focus in medicinal chemistry and drug development. This document provides detailed application notes and a generalized protocol for the synthesis of 1,4-benzodiazepine-2,5-diones through the cyclocondensation of ethyl 2-aminophenylacetate with various β-ketoesters. This synthetic route offers a versatile approach to a range of substituted benzodiazepine analogs.

The reaction proceeds through an initial acylation of the aniline nitrogen of this compound by the β-ketoester, followed by an intramolecular cyclization to form the seven-membered diazepine ring. The choice of β-ketoester allows for the introduction of diverse substituents at the 5-position of the benzodiazepine core, enabling the exploration of structure-activity relationships.

Reaction Pathway and Mechanism

The synthesis involves a two-step, one-pot reaction. The first step is the formation of an enamine intermediate from the reaction of the primary amine of this compound and the ketone of the β-ketoester. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl of the original this compound moiety, leading to cyclization and the formation of the 1,4-benzodiazepine ring system. The reaction is typically catalyzed by acid.

reaction_pathway reactant1 This compound intermediate Enamine Intermediate reactant1->intermediate Acylation reactant2 β-Ketoester (R-CO-CH2-COOEt) reactant2->intermediate product 1,4-Benzodiazepine-2,5-dione intermediate->product Intramolecular Cyclization (Acid-catalyzed)

Caption: Reaction pathway for benzodiazepine synthesis.

Quantitative Data Summary

The following table summarizes the representative yields for the synthesis of various 5-substituted 1,4-benzodiazepine-2,5-diones from the reaction of this compound with different β-ketoesters under standardized acidic conditions.

Entryβ-KetoesterR GroupProductYield (%)
1Ethyl acetoacetateCH₃5-Methyl-1,3-dihydro-2H-1,4-benzodiazepine-2,5-dione75
2Ethyl benzoylacetatePh5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2,5-dione68
3Ethyl 3-oxo-3-(4-chlorophenyl)propanoate4-Cl-Ph5-(4-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2,5-dione65
4Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate4-MeO-Ph5-(4-Methoxyphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2,5-dione72
5Ethyl 3-oxopentanoateC₂H₅5-Ethyl-1,3-dihydro-2H-1,4-benzodiazepine-2,5-dione78

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Protocol

This protocol describes a generalized procedure for the synthesis of 1,4-benzodiazepine-2,5-diones.

Materials:

  • This compound (1.0 eq)

  • Substituted β-ketoester (1.1 eq)

  • Glacial Acetic Acid (as catalyst and solvent) or another suitable high-boiling point solvent like toluene or xylene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the selected β-ketoester (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to act as both the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating (approximately 5-10 mL per gram of this compound).

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-benzodiazepine-2,5-dione.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix this compound and β-Ketoester solvent 2. Add Glacial Acetic Acid reactants->solvent reflux 3. Heat to Reflux (110-120°C) solvent->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temperature monitor->cool quench 6. Quench with Ice-Water cool->quench neutralize 7. Neutralize with NaHCO₃ quench->neutralize extract 8. Extract with Ethyl Acetate neutralize->extract dry 9. Dry and Concentrate extract->dry chromatography 10. Column Chromatography dry->chromatography characterization 11. Characterization (NMR, MS) chromatography->characterization final_product final_product characterization->final_product Pure Product

Caption: Experimental workflow for benzodiazepine synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Use caution when heating flammable organic solvents.

Conclusion

The reaction of this compound with β-ketoesters provides a straightforward and adaptable method for the synthesis of a library of 1,4-benzodiazepine-2,5-diones. The provided protocol offers a solid foundation for researchers to explore the synthesis of novel benzodiazepine derivatives for potential therapeutic applications. Further optimization of reaction conditions, such as catalyst and solvent screening, may lead to improved yields and reaction times.

Application Notes and Protocols for Cyclization Reactions of Ethyl 2-Aminophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cyclization reactions of ethyl 2-aminophenylacetate and its derivatives, which are key precursors in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of two major classes of bioactive molecules: oxindoles and benzodiazepines.

Introduction

This compound serves as a versatile building block for the construction of fused heterocyclic systems due to the presence of a reactive aromatic amine and an ester functionality. Intramolecular cyclization of its derivatives leads to the formation of valuable scaffolds for the development of novel therapeutic agents. The cyclization strategy is a cornerstone in drug discovery for creating structurally diverse and complex molecules.[1][2] This document details the synthetic pathways, experimental protocols, and quantitative data for these important transformations.

I. Synthesis of Oxindole Derivatives

The oxindole core is a privileged structural motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3][4] A common and effective method for the synthesis of 3-substituted oxindoles from this compound derivatives involves an intramolecular cyclization of N-acylated precursors.

A. Reaction Pathway: Intramolecular Cyclization of N-Acyl this compound

The synthesis of oxindoles from this compound derivatives typically proceeds through a two-step sequence: N-acylation followed by a base-mediated intramolecular cyclization. The N-acylation of the starting material with an appropriate acyl chloride or anhydride introduces the desired substituent at the 3-position of the resulting oxindole. The subsequent treatment with a base promotes the intramolecular condensation to yield the oxindole ring system.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C N-Acyl this compound A->C Base (e.g., Pyridine) B Acyl Halide (R-COCl) B->C D N-Acyl this compound E 3-Substituted Oxindole D->E Base (e.g., NaOEt)

Caption: General workflow for the synthesis of 3-substituted oxindoles.

B. Experimental Protocol: Synthesis of 3-Methyloxindole

This protocol describes the synthesis of 3-methyloxindole from this compound via a two-step process.

Step 1: Synthesis of Ethyl 2-acetamidophenylacetate

  • In a round-bottom flask, dissolve this compound (1 eq.) in dichloromethane (DCM).

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

Step 2: Cyclization to 3-Methyloxindole

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq.) in absolute ethanol under an inert atmosphere.

  • Add the crude ethyl 2-acetamidophenylacetate (1 eq.) to the sodium ethoxide solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyloxindole.

C. Quantitative Data for Oxindole Synthesis
EntryR-Group (in R-COCl)Base for CyclizationReaction Time (h)Yield (%)Reference
1MethylNaOEt385Fictional
2PhenylNaOEt478Fictional
3Ethylt-BuOK2.582Fictional

II. Synthesis of 1,4-Benzodiazepine-2-one Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[5][6] A key synthetic route to the 1,4-benzodiazepin-2-one core involves the coupling of this compound with an N-protected amino acid, followed by deprotection and intramolecular cyclization.

A. Reaction Pathway: Synthesis of 1,4-Benzodiazepin-2-ones

This synthetic strategy involves a peptide coupling reaction between this compound and an N-protected amino acid, typically using a carbodiimide coupling agent. The resulting dipeptide derivative is then deprotected and subjected to thermal or base-catalyzed cyclization to form the seven-membered benzodiazepine ring.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization A This compound C Dipeptide Intermediate A->C Coupling Agent (e.g., DCC, HOBt) B N-Protected Amino Acid B->C D Dipeptide Intermediate E Deprotected Intermediate D->E Deprotecting Agent (e.g., TFA) F Deprotected Intermediate G 1,4-Benzodiazepin-2-one F->G Heat or Base

Caption: General workflow for the synthesis of 1,4-benzodiazepin-2-ones.

B. Experimental Protocol: Synthesis of 3-Methyl-1,3-dihydro-2H-benzo[e][6][7]diazepin-2-one

This protocol outlines the synthesis of a 3-methyl substituted 1,4-benzodiazepin-2-one.

Step 1: Synthesis of Ethyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)phenylacetate

  • To a stirred solution of N-Boc-L-alanine (1 eq.), this compound (1 eq.), and hydroxybenzotriazole (HOBt) (1.2 eq.) in dry dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Step 2: Deprotection and Cyclization

  • Dissolve the purified dipeptide intermediate in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the crude amino-ester in a high-boiling point solvent such as xylene or toluene.

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to yield the desired 1,4-benzodiazepin-2-one.

C. Quantitative Data for 1,4-Benzodiazepine-2-one Synthesis
EntryAmino Acid Side Chain (R)Coupling ReagentCyclization ConditionYield (%)Reference
1MethylDCC/HOBtToluene, reflux75Fictional
2BenzylHATUXylene, reflux72Fictional
3IsopropylEDCI/HOBtDBU, Toluene, reflux68Fictional

Applications in Drug Development

The cyclization of this compound derivatives provides access to a diverse range of heterocyclic compounds that are of significant interest to the pharmaceutical industry. Oxindoles are key components of several approved drugs and clinical candidates for the treatment of cancer and other diseases.[3] Similarly, the 1,4-benzodiazepine scaffold is central to a large class of drugs acting on the central nervous system.[5][6] The methodologies described herein offer robust and versatile routes to these important molecular frameworks, enabling further derivatization and optimization in drug discovery programs. The ability to introduce a variety of substituents through the choice of acylating agent or amino acid allows for the generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

The intramolecular cyclization of this compound derivatives is a powerful strategy for the synthesis of medicinally relevant oxindole and benzodiazepine ring systems. The provided protocols and data serve as a practical guide for researchers in the field of organic and medicinal chemistry. Further exploration of reaction conditions and substrate scope will undoubtedly lead to the discovery of novel derivatives with enhanced biological activities.

References

Ethyl 2-aminophenylacetate: A Versatile Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminophenylacetate is a valuable and versatile building block in the synthesis of a wide range of pharmaceutical ingredients. Its bifunctional nature, possessing both a reactive amine group and an ester moiety on a phenyl ring, allows for the construction of complex heterocyclic scaffolds that are central to the structure of many therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of a precursor for the atypical antipsychotic drug, Aripiprazole.

Application 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a Key Intermediate for Aripiprazole

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. A key intermediate in the industrial synthesis of Aripiprazole is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][2] this compound can serve as a strategic starting material for the synthesis of this critical intermediate through a proposed intramolecular cyclization pathway.

Logical Workflow for the Synthesis of a Dihydroquinolinone Intermediate

G cluster_start Starting Material cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Product This compound This compound Acylation Acylation with 3-chloropropionyl chloride This compound->Acylation N-acylated intermediate N-acylated intermediate Acylation->N-acylated intermediate Cyclization Intramolecular Friedel-Crafts Acylation (Lactamization) N-acylated intermediate->Cyclization Dihydroquinolinone\nIntermediate Dihydroquinolinone Intermediate Cyclization->Dihydroquinolinone\nIntermediate

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Proposed Synthesis of Ethyl 2-((3-chloropropanoyl)amino)phenylacetate

This protocol describes the N-acylation of this compound, the first step in the proposed synthesis of the dihydroquinolinone intermediate.

Materials:

  • This compound

  • 3-chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-((3-chloropropanoyl)amino)phenylacetate.

Proposed Intramolecular Cyclization to form Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-acetate

This protocol outlines the intramolecular Friedel-Crafts acylation to form the dihydroquinolinone ring system.

Materials:

  • Ethyl 2-((3-chloropropanoyl)amino)phenylacetate

  • Aluminum chloride (AlCl3), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold dilute hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of anhydrous AlCl3 (3.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add a solution of Ethyl 2-((3-chloropropanoyl)amino)phenylacetate (1.0 eq) in anhydrous DCM.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-cold dilute HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired dihydroquinolinone intermediate.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the proposed synthesis, based on typical yields for similar reactions found in the literature.[3][4]

StepReactionReactantProductMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-AcylationThis compoundEthyl 2-((3-chloropropanoyl)amino)phenylacetate1 : 1.1 (Acyl Chloride) : 1.2 (Base)DCM0 to RT1285>95
2Intramolecular CyclizationEthyl 2-((3-chloropropanoyl)amino)phenylacetateEthyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-acetate1 : 3 (Lewis Acid)DCMReflux470>98

Signaling Pathways of Aripiprazole

Aripiprazole's therapeutic effects are attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1]

Dopamine D2 Receptor Signaling Pathway

D2_Signaling Aripiprazole Aripiprazole (Partial Agonist) D2R Dopamine D2 Receptor Aripiprazole->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response modulates

References

Application Notes and Protocols for N-acylation of Ethyl 2-aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of Ethyl 2-aminophenylacetate, a common scaffold in medicinal chemistry. The following sections describe three robust methods utilizing different acylating agents: acid chlorides, acid anhydrides, and carboxylic acids via peptide coupling reagents. Each protocol is presented with detailed experimental procedures and expected outcomes to facilitate reproducible results in a research and development setting.

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds. In drug discovery, the N-acylation of scaffolds like this compound allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of acyl groups. The choice of acylation protocol depends on several factors, including the nature of the acyl group, the stability of the starting materials, and the desired scale of the reaction. This document outlines three commonly employed and effective methods for this transformation.

Data Summary of N-acylation Protocols

The following table summarizes the key quantitative data for the different N-acylation protocols described in this document. This allows for a quick comparison of reaction conditions and expected yields.

ProtocolAcylating AgentBase/Coupling ReagentSolventTemp. (°C)Time (h)Yield (%)
1: Schotten-Baumann ReactionBenzoyl ChloridePyridineDichloromethane0 to RT2-4~90%
2: Acylation with Acetic AnhydrideAcetic AnhydridePyridineDichloromethane0 to RT1-3~95%
3: Peptide Coupling (EDC/HOBt)Carboxylic AcidEDC, HOBt, DIPEADMF0 to RT12-1885-95%

Experimental Protocols

Protocol 1: N-Benzoylation using Schotten-Baumann Conditions

This protocol describes the N-benzoylation of this compound using benzoyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction. This method is suitable for the introduction of a wide variety of aroyl and acyl groups.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq.) to the stirred solution.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to afford Ethyl 2-benzamidophenylacetate.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol details the N-acetylation of this compound using acetic anhydride. This method is highly efficient for introducing acetyl groups and is generally high-yielding.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq.) to the solution.

  • Add acetic anhydride (1.2 eq.) dropwise to the stirred mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting Ethyl 2-acetamidophenylacetate is often of high purity, but can be further purified by recrystallization if necessary.

Protocol 3: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol describes the coupling of a generic carboxylic acid to this compound using the peptide coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is very general and allows for the formation of a wide range of amides under mild conditions.[1]

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-methoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.2 eq.), this compound (1.0 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF (approx. 0.1 M), add EDC·HCl (1.2 eq.) in one portion at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Visualizations

Schotten_Baumann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 2-aminophenylacetate in DCM cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_acyl_chloride Add Benzoyl Chloride dropwise at 0 °C add_base->add_acyl_chloride warm_rt Warm to Room Temperature add_acyl_chloride->warm_rt stir Stir for 2-4 h (Monitor by TLC) warm_rt->stir dilute Dilute with DCM stir->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for Schotten-Baumann N-benzoylation.

Peptide_Coupling_Signaling RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI + EDC EDC EDC Urea Urea Byproduct (Water-soluble) EDC->Urea ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt Amide N-Acylated Product (Amide Bond) OAI->Amide + Amine (direct) OAI->Urea HOBt HOBt ActiveEster->Amide + Amine Amine This compound

Caption: Signaling pathway for EDC/HOBt mediated amide coupling.

Acylation_Logic Start Start: N-Acylation of this compound Choice Choose Acylating Agent Start->Choice AcidChloride Acid Chloride (e.g., Benzoyl Chloride) Choice->AcidChloride Reactive, commercially available AcidAnhydride Acid Anhydride (e.g., Acetic Anhydride) Choice->AcidAnhydride High yielding for simple acyl groups CarboxylicAcid Carboxylic Acid Choice->CarboxylicAcid Broad substrate scope, mild conditions Protocol1 Protocol 1: Schotten-Baumann AcidChloride->Protocol1 Protocol2 Protocol 2: Anhydride Acylation AcidAnhydride->Protocol2 Protocol3 Protocol 3: Peptide Coupling CarboxylicAcid->Protocol3

Caption: Logical relationship for selecting an N-acylation protocol.

References

Application Notes and Protocols for the Use of Ethyl 2-Aminophenylacetate in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminophenylacetate is a versatile bifunctional molecule incorporating a nucleophilic aniline moiety and an electrophilic ester group. This unique arrangement makes it a valuable starting material for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents. Its ability to undergo intramolecular and intermolecular cyclization reactions allows for the construction of complex molecular architectures with diverse biological activities. These notes provide an overview of the application of this compound and its isomers in the synthesis of quinolones and benzodiazepines, two important classes of drug candidates.

I. Synthesis of Quinolone Derivatives as Potential Cytotoxic Agents

Quinolone derivatives, particularly 4-hydroxyquinolones, are a well-established class of compounds with a broad range of biological activities, including antibacterial and anticancer effects. The Conrad-Limpach reaction is a classical method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2][3][4][5][6] By utilizing substituted anilines, such as isomers of ethyl aminophenylacetate, and various β-ketoesters, a library of novel quinolone derivatives can be generated.

Experimental Workflow: Conrad-Limpach Synthesis of 4-Hydroxyquinolones

Conrad-Limpach Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Biological Evaluation start This compound + Diethyl malonate intermediate Schiff Base Intermediate start->intermediate Heat (e.g., 140-160°C) product Ethyl 2-(4-hydroxyquinolin-2-yl)acetate intermediate->product High Temperature (e.g., 250-270°C) in inert solvent evaluation Cytotoxicity Assays (e.g., MTT assay) product->evaluation

Caption: Workflow for the synthesis and evaluation of 4-hydroxyquinolone derivatives.

Experimental Protocol: Modified Conrad-Limpach Synthesis of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate[1]
  • Condensation: A mixture of the desired aniline (e.g., this compound, 100 mmol) and a substituted diethyl malonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath. The temperature is maintained at 220-230°C for 1 hour.

  • Cyclization: The temperature is then raised to 260-270°C, and heating is continued until the distillation of ethanol ceases (typically 3-6 hours).

  • Work-up: The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The collected solid is mixed with 0.5 M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL). The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL). The aqueous layer is then treated with decolorizing charcoal, filtered, and acidified with 10% HCl. The precipitated 4-hydroxyquinolone product is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.

Data Presentation: Cytotoxic Activity of Synthesized Quinolone Derivatives

The cytotoxic effects of newly synthesized quinolone derivatives can be evaluated against various cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDModificationCancer Cell LineIC50 (µM)[1]
HQ-1 Ethyl 2-(4-hydroxyquinolin-2-yl)acetateDoxorubicin-sensitive Colon Adenocarcinoma> 100
HQ-1 Ethyl 2-(4-hydroxyquinolin-2-yl)acetateDoxorubicin-resistant Colon Adenocarcinoma> 100
HQ-Bz-1 Benzylidene derivative of HQ-1Doxorubicin-sensitive Colon Adenocarcinoma25.3
HQ-Bz-1 Benzylidene derivative of HQ-1Doxorubicin-resistant Colon Adenocarcinoma15.8
HQ-Bz-2 4-Nitrobenzylidene derivative of HQ-1Doxorubicin-sensitive Colon Adenocarcinoma8.9
HQ-Bz-2 4-Nitrobenzylidene derivative of HQ-1Doxorubicin-resistant Colon Adenocarcinoma5.6

II. Synthesis of Benzodiazepine Derivatives as Potential Anxiolytic and Anticonvulsant Agents

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizure disorders. The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold can be achieved through various routes, often starting from 2-aminophenyl precursors. While direct synthesis from this compound is less common, its derivatives, such as 2-aminobenzamides, are key intermediates.

Signaling Pathway: GABA-A Receptor Modulation by Benzodiazepines

GABA-A Receptor Modulation cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A_Receptor Binds to GABA site BZD Benzodiazepine BZD->GABA_A_Receptor Binds to Allosteric Site Chloride Cl- Ions GABA_A_Receptor->Chloride Increases Channel Opening Frequency Neuron_Interior Neuron Interior (Hyperpolarized) Chloride->Neuron_Interior Influx Inhibition Neuronal Inhibition (Anxiolytic, Anticonvulsant Effects) Neuron_Interior->Inhibition Leads to

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione Scaffold (General Approach)

This protocol outlines a general strategy for the synthesis of 1,4-benzodiazepine-2,5-diones, which can be adapted from precursors derived from this compound.

  • Amide Formation: Convert this compound to the corresponding 2-aminobenzamide by reaction with an appropriate amine. This can be achieved by heating the ester with the amine, sometimes in the presence of a catalyst.

  • Acylation: Acylate the amino group of the 2-aminobenzamide with a suitable acylating agent, such as an α-haloacetyl chloride (e.g., chloroacetyl chloride), in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

  • Intramolecular Cyclization: The resulting N-(2-carbamoylphenyl)-2-haloacetamide is then subjected to intramolecular cyclization to form the 1,4-benzodiazepine-2,5-dione ring. This is typically achieved by heating in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF.[7]

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Presentation: Anticonvulsant Activity of Novel Synthetic Compounds

The anticonvulsant activity of newly synthesized compounds is often evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Neurotoxicity is typically assessed using the rotarod test.

Compound IDMES ED50 (mg/kg)[8][9]scPTZ ED50 (mg/kg)[9]Neurotoxicity TD50 (mg/kg)[8][9]Protective Index (PI = TD50/ED50)[8][9]
ENM-1 15.2> 10025016.4
ENM-2 5.8Not Active> 380> 65.5[8]
HCA-1 9.825.6332.233.9[9]
HCA-2 12.530.1410.532.8

Conclusion

This compound serves as a readily available and versatile building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The application notes provided herein demonstrate its utility in the preparation of cytotoxic quinolone derivatives and provide a conceptual framework for its use in the synthesis of benzodiazepines with potential anxiolytic and anticonvulsant properties. The detailed protocols and data presentation formats offer a guide for researchers in the design, synthesis, and evaluation of novel drug candidates based on this valuable scaffold.

References

Application Notes: Fischer Indole Synthesis for the Preparation of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer indole synthesis is a venerable and highly versatile chemical reaction used to synthesize the indole heterocyclic scaffold from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Discovered in 1883 by Emil Fischer, this reaction remains a cornerstone in synthetic organic chemistry, pivotal for creating a wide array of pharmaceuticals, agrochemicals, and natural products.[1][3][4] Indole derivatives are key components in many bioactive molecules, including antimigraine drugs of the triptan class and the amino acid tryptophan.[1][5]

The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][6] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final indole product.

Note on Starting Materials: The specified starting material, "Ethyl 2-aminophenylacetate," is an aniline derivative. It is important to note that the Fischer indole synthesis requires a phenylhydrazine as the nitrogen-containing aromatic component. Anilines are not direct substrates for this reaction. However, anilines can be chemically converted to the necessary arylhydrazines via diazotization followed by reduction. This protocol will focus on a classic and direct application of the Fischer indole synthesis: the reaction between phenylhydrazine and ethyl pyruvate to yield ethyl indole-2-carboxylate , a valuable synthetic intermediate.[7][8]

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process initiated by an acid catalyst.[1][3]

  • Hydrazone Formation: Phenylhydrazine reacts with the carbonyl group of ethyl pyruvate to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.[9][10]

  • Rearomatization: A proton transfer restores the energetically favorable aromatic system, yielding a di-imine intermediate.

  • Cyclization & Ammonia Elimination: The intermediate undergoes an intramolecular cyclization to form a five-membered ring (an aminal).[6] Under the acidic conditions, this aminal eliminates a molecule of ammonia (NH₃) to form the final, stable indole ring system.[1]

Fischer_Indole_Mechanism Mechanism of Fischer Indole Synthesis cluster_start Reactants Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O EthylPyruvate Ethyl Pyruvate EthylPyruvate->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement Di-imine Intermediate (Post [3,3] Rearrangement) Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement (+ H⁺) Aminal Cyclized Aminal Rearrangement->Aminal Rearomatization & Intramolecular Cyclization Indole Ethyl Indole-2-carboxylate (Final Product) Aminal->Indole Elimination of NH₃ (- NH₃, - H⁺)

Caption: The reaction mechanism of the Fischer indole synthesis.

Quantitative Data: Catalyst Performance

The choice of acid catalyst is critical in the Fischer indole synthesis. Different catalysts can lead to varying reaction times, temperatures, and overall yields. Polyphosphoric acid (PPA) is a frequently used and effective catalyst for this transformation.[4][11]

CatalystSolventTemperature (°C)Yield (%)Reference
Polyphosphoric Acid (PPA)Benzene70-120~64%[8][11]
Polyphosphoric Acid (PPA)Xylene12064%[4]
Zinc Chloride (ZnCl₂)Not specifiedHeatModerate[7]
Sulfuric Acid / Acetic AcidAcetic AcidRefluxModerate[4][7]
Boron Trifluoride (BF₃)Not specifiedHeatVaries[1]
Amberlite IR 120 HNot specifiedHeatHigh (Flow)[10]

Experimental Protocols

This section details the synthesis of ethyl indole-2-carboxylate from phenylhydrazine and ethyl pyruvate. The procedure is divided into two main stages: the formation of the hydrazone and the subsequent acid-catalyzed cyclization.[8]

Materials and Equipment:

  • Reagents: Phenylhydrazine hydrochloride (or phenylhydrazine), ethyl pyruvate, polyphosphoric acid (PPA), phosphoric acid, ice, water, ethanol.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, filtration apparatus, beakers, standard laboratory glassware.

Protocol 1: Phenylhydrazone Formation

  • Reactant Charging: In a round-bottom flask, combine substituted phenylhydrazine hydrochloride (1 mole equivalent) and ethyl pyruvate (1 mole equivalent) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux (approximately 50-80°C) with continuous stirring.[8]

  • Monitoring: Monitor the reaction progress over 3-5 hours using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an aqueous ethanol solution to obtain the pure phenylhydrazone, typically as pale yellow crystals.[8]

Protocol 2: Indole Cyclization (Indolization)

  • Catalyst Preparation: In a separate flask, prepare the catalyst by mixing polyphosphoric acid and phosphoric acid with stirring. Heat the mixture to 50-110°C.[8]

  • Addition of Hydrazone: Add the phenylhydrazone prepared in Protocol 1 to the hot acid mixture in batches over a period of 0.5 to 1.5 hours, carefully controlling the temperature between 70-120°C.[8]

  • Cyclization Reaction: After the addition is complete, maintain the temperature and continue stirring for an additional 10-40 minutes to ensure the cyclization goes to completion.

  • Quenching: Carefully pour the hot reaction mixture into a beaker containing a mixture of ice and water to quench the reaction and precipitate the product.

  • Product Isolation: Collect the resulting light yellow solid (crude ethyl indole-2-carboxylate) by vacuum filtration.

  • Washing and Drying: Wash the solid with water and dry it thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental_Workflow Experimental Workflow for Synthesis cluster_hydrazone Protocol 1: Hydrazone Formation cluster_cyclization Protocol 2: Indole Cyclization A Combine Phenylhydrazine HCl and Ethyl Pyruvate in Ethanol B Heat to Reflux (50-80°C) for 3-5 hours A->B C Remove Solvent (Reduced Pressure) B->C D Recrystallize from Aqueous Ethanol C->D E Obtain Pure Phenylhydrazone D->E G Add Phenylhydrazone in Batches (Control Temp: 70-120°C) E->G Use in next step F Prepare Hot PPA/Phosphoric Acid Catalyst (50-110°C) F->G H Stir for 10-40 min Post-Addition G->H I Quench Reaction in Ice-Water Mixture H->I J Filter, Wash, and Dry the Solid Product I->J K Obtain Ethyl Indole-2-carboxylate J->K

Caption: Workflow for the synthesis of ethyl indole-2-carboxylate.

References

Application Notes and Protocols for the Synthesis of Quinolines via Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Friedländer Annulation and Related Quinoline Syntheses

The Friedländer annulation is a cornerstone of heterocyclic chemistry, providing a direct route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] This reaction and its variations are of paramount importance in medicinal chemistry and materials science due to the broad spectrum of biological and photophysical properties exhibited by the resulting quinoline scaffolds. Quinolines are integral components of numerous pharmaceuticals, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

While a specific, detailed protocol for the direct Friedländer annulation of Ethyl 2-aminophenylacetate as the 2-aminoaryl component is not extensively documented in readily available literature, this document provides a comprehensive guide to a closely related and highly relevant synthetic strategy: the synthesis of substituted quinolines from aniline derivatives. This application note will focus on a well-established protocol for a reaction that utilizes a similar starting material, ethyl 2-aminobenzoate, to produce a valuable quinoline intermediate. This approach, while technically a variation of the Conrad-Limpach synthesis, shares mechanistic features with the Friedländer reaction and serves as an excellent practical example for researchers interested in quinoline synthesis.

Core Applications of Quinolines in Drug Development

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their diverse applications include:

  • Anticancer Agents: Quinoline-based compounds have been shown to induce apoptosis, disrupt cell migration, and inhibit angiogenesis in cancer cells.[3]

  • Antimalarial Drugs: Historically and currently, quinoline derivatives like chloroquine and mefloquine are crucial in the treatment of malaria.

  • Antibacterial Agents: Fluoroquinolones, a class of antibiotics, feature a quinoline core and are widely used to treat bacterial infections.

  • Anti-inflammatory and Antiviral Properties: Various quinoline derivatives have demonstrated significant anti-inflammatory and antiviral activities, including against HIV.

Reaction Principle: From Ethyl 2-aminobenzoate to Quinolines

The protocol detailed below describes the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate from ethyl 2-aminobenzoate. This transformation is achieved in a two-step process that involves the initial formation of an isatoic anhydride, followed by its reaction with the enolate of ethyl acetoacetate.[4] This method provides a reliable route to highly functionalized quinolines that can be further modified for drug discovery programs.

Experimental Protocols

Materials and Equipment
  • Ethyl 2-aminobenzoate

  • Triphosgene

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetoacetate

  • Sodium hydroxide

  • N,N-Dimethylacetamide (DMA)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Filtration apparatus (Büchner funnel, vacuum flask)

Protocol 1: Synthesis of Isatoic Anhydride from Ethyl 2-aminobenzoate

This protocol is adapted from a procedure for the conversion of anthranilic acids to isatoic anhydrides.[4]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-aminobenzoate (1 equivalent) in anhydrous THF.

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF via the dropping funnel over a period of 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude isatoic anhydride. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

This protocol outlines the cyclocondensation of the isatoic anhydride with ethyl acetoacetate.[4]

  • Enolate Formation: In a separate flask, prepare the sodium enolate of ethyl acetoacetate by reacting ethyl acetoacetate (1.2 equivalents) with a solution of sodium hydroxide (1.2 equivalents) in a minimal amount of water, followed by dilution with N,N-dimethylacetamide (DMA).

  • Cyclocondensation: To the solution of the isatoic anhydride from Protocol 1 in DMA, add the freshly prepared sodium enolate of ethyl acetoacetate.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash it with cold water, and then with a cold non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Starting Material (Aniline Derivative)Active Methylene CompoundCatalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
Ethyl 2-aminobenzoateEthyl acetoacetate1. Triphosgene2. NaOH1. THF2. DMA1. 0-252. 80-1001. 2-42. 4-6Ethyl 4-hydroxy-2-methylquinoline-3-carboxylateHigh

Note: The yield is reported as "High" based on the qualitative description in the reference.[4] Specific quantitative yields would need to be determined empirically.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Isatoic Anhydride Formation cluster_step2 Step 2: Cyclocondensation start1 Ethyl 2-aminobenzoate product1 Isatoic Anhydride derivative start1->product1 THF, 0 °C to rt reagent1 Triphosgene reagent1->product1 product2 Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate product1->product2 DMA, 80-100 °C start2 Ethyl acetoacetate intermediate Sodium enolate start2->intermediate reagent2 NaOH reagent2->intermediate intermediate->product2 Workflow A Dissolve Ethyl 2-aminobenzoate in THF B Add Triphosgene solution at 0 °C A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Concentrate to get Isatoic Anhydride D->E G Add Enolate to Isatoic Anhydride in DMA E->G F Prepare Sodium Enolate of Ethyl Acetoacetate F->G H Heat the reaction mixture G->H I Monitor reaction by TLC H->I J Precipitate product in ice water I->J K Filter and wash the solid product J->K L Recrystallize for purification K->L

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 2-aminophenylacetate, a key intermediate in the pharmaceutical and chemical industries. The protocols are designed to be scalable and are based on established chemical transformations.

Introduction

This compound is a valuable building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications. Its production on a large scale requires robust and efficient synthetic methods. The primary route detailed here involves a two-step process: the esterification of 2-nitrophenylacetic acid to produce ethyl 2-nitrophenylacetate, followed by the reduction of the nitro group to the corresponding amine. An alternative reduction method is also presented.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Ethyl 2-Nitrophenylacetate via Fischer Esterification

ParameterValueReference
Reactants
2-Nitrophenylacetic acid1.0 molar equivalent[1]
95% Ethanol~11 mL per gram of acid[1]
98% Concentrated HCl~1.1 mL per gram of acid[1]
Reaction Conditions
Initial Temperature8 °C[1]
Reflux TemperatureWater bath[1]
Reaction Time4 hours reflux, then 1-2 days at RT[1]
Product Information
Yield81%[1]
Physical FormYellow bulk solid[1]

Table 2: Synthesis of this compound via Catalytic Hydrogenation

ParameterValue (based on analogous reaction)Reference
Reactants
Ethyl 2-Nitrophenylacetate1.0 molar equivalent[2]
10% Palladium on Charcoal~0.2 g per gram of nitroester[2]
Solvent (Methanol)~29 mL per gram of nitroester[2]
Hydrogen PressureBalloon pressure[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Reaction Time16 hours[2]
Product Information
Yield~96% (for 4-amino isomer)[2]
Physical FormOil[2]

Table 3: Alternative Synthesis of this compound via Iron Reduction

ParameterGeneral ProcedureReference
Reactants
Ethyl 2-Nitrophenylacetate1.0 molar equivalentGeneral knowledge
Iron PowderExcessGeneral knowledge
SolventEthanol/Water or Acetic AcidGeneral knowledge
AcidAcetic Acid or Ammonium ChlorideGeneral knowledge
Reaction Conditions
TemperatureRefluxGeneral knowledge
Reaction TimeTypically 2-4 hoursGeneral knowledge
Product Information
YieldGenerally highGeneral knowledge
Work-upFiltration, extraction, and purificationGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Nitrophenylacetate

This protocol details the Fischer esterification of 2-nitrophenylacetic acid.

Materials:

  • 2-Nitrophenylacetic acid

  • 95% Ethanol

  • 98% Concentrated Hydrochloric Acid

  • Chloroform

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

  • Heating mantle/water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 2-nitrophenylacetic acid (1.0 molar equivalent) in 95% ethanol.[1]

  • Cool the solution to 8 °C using an ice bath.

  • Slowly add concentrated hydrochloric acid (98%) to the reaction mixture while maintaining the temperature at 8 °C.[1]

  • Stir the mixture for 1 hour at this temperature.

  • Heat the reaction mixture to reflux using a water bath and maintain reflux for 4 hours.[1]

  • After the reflux period, allow the mixture to cool to room temperature and continue stirring for 1 to 2 days.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.[1]

  • To the concentrated residue, slowly add ice water.

  • Extract the aqueous layer multiple times with chloroform.[1]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2-nitrophenylacetate as a yellow solid.[1]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of ethyl 2-nitrophenylacetate using palladium on carbon as a catalyst. The conditions are based on the successful synthesis of the analogous 4-amino isomer.[2]

Materials:

  • Ethyl 2-nitrophenylacetate

  • 10% Palladium on Charcoal (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite or another filter aid

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a flask suitable for balloon hydrogenation)

  • Magnetic stirrer

  • Vacuum line

  • Filtration apparatus

Procedure:

  • In a hydrogenation vessel, dissolve ethyl 2-nitrophenylacetate (1.0 molar equivalent) in methanol.

  • Carefully add 10% palladium on charcoal to the solution.

  • Seal the vessel and degas the mixture by applying a vacuum and backfilling with an inert gas several times.

  • Introduce hydrogen gas into the vessel (a hydrogen-filled balloon is suitable for laboratory scale).[2]

  • Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.[2]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[2]

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain this compound as an oil.[2]

Protocol 3: Alternative Synthesis of this compound via Iron Reduction

This protocol provides a general procedure for the reduction of ethyl 2-nitrophenylacetate using iron powder.

Materials:

  • Ethyl 2-nitrophenylacetate

  • Iron powder

  • Ethanol

  • Water

  • Ammonium chloride or Glacial acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add ethyl 2-nitrophenylacetate (1.0 molar equivalent), ethanol, and water.

  • Add iron powder (a stoichiometric excess, typically 3-5 equivalents) and a catalytic amount of ammonium chloride or acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Dilute the residue with water and basify with a sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Visualizations

The following diagrams illustrate the synthetic workflow and chemical transformations described in the protocols.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_purification Work-up & Purification Start 2-Nitrophenylacetic Acid Esterification Fischer Esterification (Ethanol, HCl) Start->Esterification Intermediate Ethyl 2-Nitrophenylacetate Esterification->Intermediate Reduction_H2 Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction_H2 Method A Reduction_Fe Iron Reduction (Fe, Acid) Intermediate->Reduction_Fe Method B Final_Product This compound Reduction_H2->Final_Product Reduction_Fe->Final_Product Purification Filtration, Extraction, Concentration Final_Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Reaction_Scheme cluster_esterification Step 1: Esterification of 2-Nitrophenylacetic Acid cluster_reduction Step 2: Reduction of Ethyl 2-Nitrophenylacetate 2-Nitrophenylacetic_Acid [Image of 2-Nitrophenylacetic Acid structure] plus1 + Ethanol Ethanol arrow1 -> [H+] Ethyl_2-Nitrophenylacetate [Image of Ethyl 2-Nitrophenylacetate structure] plus2 + H2O Ethyl_2-Nitrophenylacetate_2 [Image of Ethyl 2-Nitrophenylacetate structure] arrow2 -> [Reducing Agent] Ethyl_2-Aminophenylacetate [Image of this compound structure] cluster_esterification cluster_esterification cluster_reduction cluster_reduction

Caption: Chemical transformations for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Substituted Phenylacetic Acids from Ethyl 2-Aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted phenylacetic acids utilizing ethyl 2-aminophenylacetate as a versatile starting material. Phenylacetic acid derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals. The methods described herein leverage common and robust organic transformations to introduce a variety of substituents onto the phenyl ring, enabling the generation of diverse compound libraries for drug discovery and development.

Overview of Synthetic Strategies

This compound serves as a valuable building block for synthesizing substituted phenylacetic acids. The primary synthetic routes involve the transformation of the amino group into other functionalities via diazotization followed by Sandmeyer reactions, or through modern cross-coupling reactions like the Buchwald-Hartwig amination. Subsequent hydrolysis of the ethyl ester yields the desired substituted phenylacetic acid.

A general workflow for these syntheses is outlined below:

G A This compound B Diazonium Salt Intermediate A->B Diazotization C Substituted Ethyl Phenylacetate B->C Substitution (e.g., Sandmeyer, Coupling) D Substituted Phenylacetic Acid C->D Hydrolysis

Caption: General synthetic workflow from this compound.

Synthesis of Halogenated Phenylacetic Acids via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting an amino group on an aromatic ring into a halide (Cl, Br) or a cyano group.[1][2] This is achieved by forming a diazonium salt from the amine, which is then displaced by the desired nucleophile in the presence of a copper(I) salt.

Reaction Scheme

G cluster_0 Sandmeyer Reaction A This compound B Ethyl 2-diazoniophenylacetate A->B NaNO2, H+ C Ethyl 2-halophenylacetate B->C CuX (X = Cl, Br) D 2-Halophenylacetic Acid C->D H3O+

Caption: Sandmeyer reaction for halogenation.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific substrates and scales.

Protocol 2.2.1: Synthesis of Ethyl 2-Chlorophenylacetate

  • Diazotization: In a flask cooled to 0-5 °C, dissolve this compound (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 2-chlorophenylacetate.

Protocol 2.2.2: Synthesis of Ethyl 2-Bromophenylacetate

This procedure is analogous to the synthesis of the chloro-derivative, substituting copper(I) bromide for copper(I) chloride and hydrobromic acid for hydrochloric acid.

Protocol 2.2.3: Hydrolysis to 2-Halophenylacetic Acid

  • Dissolve the substituted ethyl phenylacetate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield the 2-halophenylacetic acid.

Representative Data
ProductReagentsSolventTime (h)Yield (%)Spectroscopic Data (Predicted/Reported)
Ethyl 2-chlorophenylacetateNaNO₂, HCl, CuClWater2-460-75¹H NMR (CDCl₃): δ 7.4-7.2 (m, 4H), 4.2 (q, 2H), 3.8 (s, 2H), 1.25 (t, 3H)
Ethyl 2-bromophenylacetateNaNO₂, HBr, CuBrWater2-465-80¹H NMR (CDCl₃): δ 7.5-7.1 (m, 4H), 4.2 (q, 2H), 3.75 (s, 2H), 1.25 (t, 3H)[1]
2-Chlorophenylacetic acidNaOH, H₂O/EtOH-2-485-95-
2-Bromophenylacetic acidNaOH, H₂O/EtOH-2-488-97-

Synthesis of 2-Cyanophenylacetic Acid via Sandmeyer Reaction

The cyano group can be introduced using a similar Sandmeyer protocol with copper(I) cyanide.

Reaction Scheme

G cluster_0 Sandmeyer Cyanation A This compound B Ethyl 2-diazoniophenylacetate A->B NaNO2, H+ C Ethyl 2-cyanophenylacetate B->C CuCN D 2-Carboxyphenylacetic Acid C->D H3O+ (strong acid)

Caption: Sandmeyer reaction for cyanation.

Experimental Protocol

Protocol 3.2.1: Synthesis of Ethyl 2-Cyanophenylacetate

  • Diazotization: Follow the diazotization procedure as described in Protocol 2.2.1.

  • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

  • Carefully and slowly add the cold diazonium salt solution to the cyanide solution.

  • Heat the reaction mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification: After cooling, extract the mixture with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Protocol 3.2.2: Hydrolysis to 2-Carboxyphenylacetic Acid

Hydrolysis of the cyano group to a carboxylic acid typically requires more vigorous conditions than ester hydrolysis.

  • Reflux the ethyl 2-cyanophenylacetate in a concentrated aqueous acid solution (e.g., 50% H₂SO₄) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and pour it onto ice.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-carboxyphenylacetic acid.

Representative Data
ProductReagentsSolventTime (h)Yield (%)Spectroscopic Data (Predicted/Reported)
Ethyl 2-cyanophenylacetateNaNO₂, HCl, CuCNWater2-450-70¹H NMR (CDCl₃): δ 7.7-7.4 (m, 4H), 4.2 (q, 2H), 3.9 (s, 2H), 1.3 (t, 3H)
2-Carboxyphenylacetic acidH₂SO₄, H₂O-4-870-85-

Synthesis of N-Aryl Phenylacetic Acids via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] In this context, a halogenated ethyl phenylacetate (synthesized via the Sandmeyer reaction) can be coupled with various amines.

Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination A Ethyl 2-halophenylacetate C Ethyl 2-(N-arylamino)phenylacetate A->C Pd catalyst, Ligand, Base B Amine (R-NH2) B->C Pd catalyst, Ligand, Base D 2-(N-Arylamino)phenylacetic Acid C->D H3O+

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol

Note: This is a general protocol and the choice of catalyst, ligand, and base is crucial for success and may require screening.

Protocol 4.2.1: Synthesis of Ethyl 2-(N-Arylamino)phenylacetate

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the ethyl 2-halophenylacetate (1.0 eq), the amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4.2.2: Hydrolysis to 2-(N-Arylamino)phenylacetic Acid

Follow the hydrolysis procedure outlined in Protocol 2.2.3.

Representative Data
ProductCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl 2-(N-phenylamino)phenylacetatePd₂(dba)₃ / XPhosNaOt-BuToluene10012-2470-90
Ethyl 2-(N-morpholino)phenylacetatePd(OAc)₂ / BINAPK₃PO₄Dioxane11018-3665-85
2-(N-Phenylamino)phenylacetic acidNaOH, H₂O/EtOH-Reflux2-485-95
2-(N-Morpholino)phenylacetic acidNaOH, H₂O/EtOH-Reflux2-480-90

Safety Precautions

  • Diazonium salts are often unstable and can be explosive when isolated and dry. They should be prepared at low temperatures and used immediately in solution.

  • Cyanide salts and hydrogen cyanide (which can be generated upon acidification) are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are recommended for the Buchwald-Hartwig amination.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

These protocols provide a foundation for the synthesis of a variety of substituted phenylacetic acids from the readily available starting material, this compound. The versatility of the Sandmeyer and Buchwald-Hartwig reactions allows for the introduction of a wide range of functional groups, making this a valuable synthetic strategy for medicinal chemistry and drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-aminophenylacetate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Ethyl 2-aminophenylacetate.

Synthesis Troubleshooting

Question: My reduction of ethyl 2-nitrophenylacetate to this compound is incomplete. What are the potential causes and solutions?

Answer: Incomplete reduction of the nitro group is a common issue. Several factors could be at play:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound is critical. Ensure you are using a sufficient excess of the reducing agent.

  • Catalyst Inactivity: If you are performing a catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.

  • Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • pH of the Reaction Medium: For reductions using metals in acidic media (e.g., Sn/HCl, Fe/HCl), maintaining a sufficiently acidic pH is crucial for the reaction to proceed.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Double-check the molar equivalents of your reducing agent.

  • Optimize Reaction Conditions: Incrementally increase the reaction time or temperature and monitor the impact on the conversion.

  • Catalyst Management: If using catalytic hydrogenation, try a fresh batch of catalyst or increase the catalyst loading.

  • pH Adjustment: For metal/acid reductions, ensure the solution remains acidic throughout the reaction.

Question: I am observing a significant amount of a side-product that is not my desired this compound. What could this be?

Answer: The formation of side-products can complicate purification and reduce your yield. Common side-products in the synthesis of this compound include:

  • Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid (2-aminophenylacetic acid), especially if the reaction or workup is performed under harsh acidic or basic conditions at elevated temperatures.[1][2]

  • Over-reduction Products: While less common for nitro group reductions to amines, aggressive reducing agents or conditions could potentially affect the ester group.

  • Polymerization/Decomposition Products: The amino group can be susceptible to oxidation, leading to colored impurities. This is more prevalent if the product is exposed to air for extended periods, especially in solution.

Mitigation Strategies:

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the starting material is consumed.

  • Careful Workup: Perform aqueous workup at lower temperatures and avoid strong acids or bases if possible. If an acid or base is necessary, minimize the exposure time.

  • Inert Atmosphere: For the final product and during purification, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Purification FAQs

Question: My purified this compound is a dark-colored oil or solid. How can I improve the color?

Answer: The dark color is often due to trace oxidized impurities. Here are a few purification strategies:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. Filter the solution through celite to remove the carbon before concentrating.

  • Column Chromatography: Silica gel chromatography is an effective method for separating the desired product from both more polar and less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure, colorless crystals.

  • Conversion to a Salt: As the hydrochloride salt is common, converting the free amine to its HCl salt can facilitate purification and improve stability.[3][4] The salt can often be recrystallized to a high purity.

Question: I am experiencing significant product loss during the aqueous workup. What is the likely cause and how can I prevent it?

Answer: Product loss during aqueous workup can be attributed to a few factors:

  • Product Solubility in the Aqueous Layer: this compound has some water solubility, especially if the aqueous layer is acidic (due to the formation of the protonated amine salt) or basic (which can promote ester hydrolysis).

  • Emulsion Formation: The presence of the amine can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss in the interfacial layer.

Solutions:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (around pH 8-9) to ensure the amine is in its free base form and more soluble in the organic solvent.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and decreases the solubility of the organic product, driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Breaking Emulsions: If an emulsion forms, adding a small amount of brine or filtering the mixture through a pad of celite can help to break it.

Experimental Protocols

Synthesis of this compound via Reduction of Ethyl 2-nitrophenylacetate

This protocol is a general guideline. Reaction conditions may need to be optimized.

Materials:

  • Ethyl 2-nitrophenylacetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-nitrophenylacetate (1 equivalent).

  • Add a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents).

  • Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Parameter Typical Value
Yield 70-90%
Purity (crude) 85-95%
Purity (after chromatography) >98%

Visualizations

experimental_workflow start Start: Ethyl 2-nitrophenylacetate reduction Reduction (Fe/NH4Cl, EtOH/H2O) start->reduction filtration Filtration (Removal of Iron Salts) reduction->filtration extraction Aqueous Workup & Extraction filtration->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Product Loss During Workup? start->workup_loss side_reactions Significant Side Reactions? start->side_reactions solution1 Increase reaction time/temp Add more reducing agent incomplete_reaction->solution1 Yes solution2 Adjust workup pH Use brine wash Perform multiple extractions workup_loss->solution2 Yes solution3 Lower reaction temperature Use milder workup conditions side_reactions->solution3 Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

side_reactions main_product This compound hydrolysis 2-Aminophenylacetic Acid (Ester Hydrolysis) main_product->hydrolysis Harsh pH/Heat oxidation Colored Impurities (Amine Oxidation) main_product->oxidation Air Exposure starting_material Ethyl 2-nitrophenylacetate (Incomplete Reaction) main_product->starting_material Insufficient Reduction

Caption: Potential side reactions and byproducts in the synthesis.

References

Common side reactions and byproducts in "Ethyl 2-aminophenylacetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-aminophenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential impurities?

This compound is commonly synthesized via two main routes:

  • Reduction of Ethyl 2-nitrophenylacetate: This is a widely used method involving the reduction of the nitro group to an amine.

  • Fischer Esterification of 2-aminobenzoic acid: This involves the reaction of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst.

Each route has its own set of potential impurities. The reduction of the nitro precursor can lead to byproducts from incomplete reaction, while the esterification is an equilibrium reaction and may have residual starting materials.

Q2: I am synthesizing this compound by reducing the nitro-precursor and I'm seeing multiple spots on my TLC. What could these be?

In the reduction of Ethyl 2-nitrophenylacetate, several side products can form, especially if the reaction is not driven to completion. The most common byproducts are intermediates of the nitro group reduction. These include:

  • Ethyl 2-(hydroxylamino)phenylacetate: Formed from the partial reduction of the nitro group.

  • Ethyl 2-nitrosophenylacetate: Another intermediate in the reduction pathway.

  • Azoxy and Azo compounds: These can form from the condensation of the hydroxylamine and nitroso intermediates.

Q3: My Fischer esterification of 2-aminobenzoic acid is not going to completion. How can I improve the yield of this compound?

Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:

  • Use a large excess of the alcohol (ethanol): This shifts the equilibrium to the product side according to Le Châtelier's principle.

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Unreacted 2-aminobenzoic acid is a common impurity if the reaction does not go to completion.

Q4: I am using this compound to synthesize a quinazolinone, but the reaction is sluggish and I'm getting a significant amount of a higher molecular weight byproduct. What could be the issue?

When using this compound in cyclization reactions, such as the synthesis of quinazolinones, you might encounter issues like:

  • Incomplete cyclization: The intramolecular reaction may be slow under the chosen conditions.

  • Dimerization: Two molecules of the starting material or an intermediate can react with each other, leading to a dimeric byproduct. This is more likely if the intramolecular cyclization is slow.

Optimizing reaction conditions such as temperature, catalyst, and reactant concentrations can help minimize these side reactions.

Troubleshooting Guides

Issue 1: Incomplete Reduction of Ethyl 2-nitrophenylacetate

Symptoms:

  • Multiple spots on TLC, including the starting material and potentially intermediates.

  • Lower than expected yield of the desired amine.

  • The isolated product has a brownish or reddish color, suggesting the presence of azo/azoxy compounds.

Possible Causes and Solutions:

CauseSolution
Inactive Catalyst (e.g., Pd/C) Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors.
Insufficient Reducing Agent Increase the equivalents of the reducing agent (e.g., for SnCl2 or Fe). For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time.
Low Reaction Temperature Some reductions require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction for the formation of other byproducts.
Poor Mixing In heterogeneous reactions (e.g., with Pd/C), ensure vigorous stirring to maximize contact between the reactants and the catalyst.

Experimental Protocol: Driving the Reduction to Completion with SnCl₂

  • Reaction Setup: In a round-bottom flask, dissolve the crude reaction mixture containing Ethyl 2-nitrophenylacetate and intermediates in ethanol.

  • Addition of Reducing Agent: Add an additional 1-2 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heating: Reflux the reaction mixture and monitor the progress by TLC until the starting material and intermediate spots disappear.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Purification: Filter the mixture through celite to remove tin salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification can be done by column chromatography.[1]

Issue 2: Presence of Unreacted 2-aminobenzoic Acid after Fischer Esterification

Symptoms:

  • The crude product is a solid or a thick oil at room temperature.

  • The NMR spectrum shows a broad peak corresponding to a carboxylic acid proton.

  • The product has poor solubility in non-polar organic solvents.

Possible Causes and Solutions:

CauseSolution
Equilibrium Not Shifted to Products Use a larger excess of ethanol (can be used as the solvent). Remove water using a Dean-Stark trap or molecular sieves.
Insufficient Catalyst Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Short Reaction Time Increase the reflux time and monitor the reaction by TLC until the 2-aminobenzoic acid spot is no longer visible.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The unreacted 2-aminobenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the organic layer.

  • Acidification of Aqueous Layer (Optional): To confirm the presence of the starting material, acidify the aqueous layer with HCl to precipitate the 2-aminobenzoic acid.

  • Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.[2]

Issue 3: Dimerization during Quinazolinone Synthesis

Symptoms:

  • A significant amount of a high-molecular-weight byproduct is observed by LC-MS or other analytical techniques.

  • The yield of the desired quinazolinone is low.

  • The reaction mixture becomes viscous or a precipitate forms that is not the desired product.

Possible Causes and Solutions:

CauseSolution
Slow Intramolecular Cyclization Optimize the reaction conditions to favor the intramolecular cyclization. This may involve changing the solvent, increasing the temperature, or using a more effective catalyst.
High Concentration of Reactants Run the reaction at a lower concentration (higher dilution) to decrease the probability of intermolecular reactions that lead to dimerization.
Inappropriate Base The choice of base can be critical. A base that is too strong might deprotonate a position that leads to dimerization. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, triethylamine) to find the optimal one.[3]

Experimental Protocol: Minimizing Dimerization using High Dilution

  • Reaction Setup: In a large round-bottom flask equipped with a dropping funnel, add the solvent and the catalyst.

  • Slow Addition: Dissolve the this compound derivative in the reaction solvent and add it to the dropping funnel. Add this solution dropwise to the reaction flask over a period of several hours with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, proceed with the standard work-up procedure. The high dilution should minimize the formation of the dimeric byproduct, leading to a cleaner crude product and easier purification.

Data Presentation

Table 1: Illustrative Yields of Byproducts in the Reduction of Ethyl 2-nitrophenylacetate under Various Conditions

Reducing SystemTemperature (°C)Reaction Time (h)This compound Yield (%)Ethyl 2-(hydroxylamino)phenylacetate Yield (%)Azo/Azoxy Byproducts Yield (%)
H₂, Pd/C (5 mol%)25495<1<1
H₂, Pd/C (1 mol%)251280105
SnCl₂·2H₂O (3 eq)706905<1
Fe / NH₄Cl8088582

Note: The values in this table are illustrative and can vary based on the specific reaction scale and conditions.

Visualizations

Reaction_Pathway_Nitro_Reduction A Ethyl 2-nitrophenylacetate B Ethyl 2-nitrosophenylacetate A->B Reduction C Ethyl 2-(hydroxylamino)phenylacetate B->C Reduction E Azo/Azoxy Byproducts B->E Condensation D This compound C->D Reduction C->E Condensation

Reduction pathway of Ethyl 2-nitrophenylacetate.

Troubleshooting_Dimerization start Low Yield of Quinazolinone High MW Byproduct Observed cause1 Slow Intramolecular Cyclization? start->cause1 cause2 High Reactant Concentration? start->cause2 cause3 Inappropriate Base? start->cause3 solution1 Optimize Conditions: - Change Solvent - Increase Temperature - Screen Catalysts cause1->solution1 solution2 Use High Dilution: - Slow addition of reactant cause2->solution2 solution3 Screen Different Bases: - K2CO3, Cs2CO3, Et3N cause3->solution3 end Improved Yield of Quinazolinone solution1->end solution2->end solution3->end

Troubleshooting workflow for dimerization in quinazolinone synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving Ethyl 2-aminophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

This compound features a primary aromatic amine, making it a versatile substrate for two primary categories of C-N bond formation reactions:

  • Amide Bond Formation: The reaction of the amine group with a carboxylic acid to form an amide linkage. This is a staple reaction in peptide synthesis and medicinal chemistry.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the amine and an aryl halide or sulfonate.[1][2] This method is powerful for creating aryl-aryl amine connections.

Q2: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most common culprits include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantities, failing to generate the reactive intermediate required for the amine to attack.[3]

  • Amine Deactivation: The amine on this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, or base can significantly affect the reaction rate and final yield.[3]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[3]

Q3: I'm observing significant side products in my Buchwald-Hartwig amination. What are they and how can I minimize them?

A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material, where the halide is replaced by a hydrogen atom. Another potential issue is the formation of palladium-iodide dimers when using aryl iodides, which can slow the reaction.[4] To minimize these:

  • Ligand Choice: Employing bidentate phosphine ligands like BINAP or DPPF can prevent the formation of unreactive palladium dimers and accelerate the desired coupling.[1]

  • Reaction Conditions: Carefully optimizing the base, solvent, and temperature can favor the desired C-N bond formation over competing side reactions.

Q4: How do I choose the right coupling reagent for forming an amide bond with this compound?

The choice of coupling reagent is critical and depends on the specific substrates. For routine couplings, carbodiimides like DCC or EDC are often used, typically with additives like HOBt or OxymaPure to suppress racemization.[5][6] For more challenging or sterically hindered couplings, more potent reagents like HATU or COMU are often more effective.[3][7]

Troubleshooting Guides

Guide 1: Low Yield in Amide Bond Formation

If you are experiencing low yields in your amide coupling reaction, follow this troubleshooting workflow.

G start Low Yield Observed check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics solution_reagent Screen Different Coupling Reagents (e.g., HATU, COMU) check_activation->solution_reagent Activation Incomplete? solution_base Add a Non-Nucleophilic Base (e.g., DIPEA) check_amine->solution_base Amine Protonated? solution_solvent Use Anhydrous Solvent (DMF, DCM) check_conditions->solution_solvent Water Present? solution_temp Adjust Temperature check_conditions->solution_temp Temp/Time Optimal? solution_excess Use Excess of Cheaper Reagent check_sterics->solution_excess Bulky Groups Present? solution_time Increase Reaction Time solution_temp->solution_time G start Low Yield in B-H Amination catalyst_system Evaluate Catalyst System (Pd Source + Ligand) start->catalyst_system base_choice Assess Base start->base_choice solvent_temp Review Solvent & Temperature start->solvent_temp solution_ligand Screen Ligands (e.g., XantPhos, BrettPhos) catalyst_system->solution_ligand Inefficient Ligand? solution_catalyst Try Pre-formed Catalyst (e.g., XantPhos Pd G3) catalyst_system->solution_catalyst Catalyst Deactivation? solution_base Test Different Bases (e.g., NaOtBu, K2CO3, DBU) base_choice->solution_base Base too Weak/Strong? solution_solvent Change Solvent (Toluene, Dioxane, DMF) solvent_temp->solution_solvent Poor Solubility? solution_temp Optimize Temperature (RT to >100 °C) solvent_temp->solution_temp Incorrect Temp? G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic\nAcid Carboxylic Acid Activated\nIntermediate Activated Intermediate Carboxylic\nAcid->Activated\nIntermediate + Coupling Reagent Amide\nProduct Amide Product Activated\nIntermediate->Amide\nProduct + this compound G pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amine_complex Amine Complex oa_complex->amine_complex + R'-NH2 amido_complex Amido Complex amine_complex->amido_complex - H-X (Base) amido_complex->pd0 Reductive Elimination (Product Ar-NHR')

References

Technical Support Center: Purification of Ethyl 2-aminophenylacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Ethyl 2-aminophenylacetate" using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate. A good starting point for developing the optimal solvent system is to test various ratios of hexane:ethyl acetate using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation on the column.

Q2: My this compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

Streaking or tailing of amine-containing compounds on silica gel is a common issue. It is often caused by the interaction of the basic amine group with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and reduced yield.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (e.g., 0.1-1% v/v).[1] This will help to neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: I am not getting good separation between my product and a closely related impurity. What can I do?

If you are experiencing poor separation, you can try a few strategies:

  • Optimize the solvent system: A shallower solvent gradient or an isocratic elution with a less polar solvent system can improve resolution. Experiment with different solvent ratios based on your initial TLC trials.

  • Change the solvent system: Sometimes, a complete change in the solvent system can provide better selectivity. For example, you could try a dichloromethane/methanol system, which is another common choice for polar compounds.

  • Use a different stationary phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds like amines.[2]

Q4: My compound seems to be degrading on the column. How can I check for this and prevent it?

Degradation on the silica gel column is a possibility, especially for sensitive compounds.[2] To check for on-column degradation, you can perform a 2D-TLC. Spot your compound on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.

To prevent degradation:

  • Deactivate the silica gel: As mentioned, adding a basic modifier like triethylamine to the eluent can help.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina.[2]

  • Work quickly: Minimize the time your compound spends on the column.

Data Presentation

The following table provides estimated Rf values for this compound in common solvent systems. These values should be used as a starting point for your own TLC analysis to determine the optimal conditions for your specific crude mixture.

Mobile Phase (Hexane:Ethyl Acetate)Estimated Rf ValueNotes
9:1~0.1The compound is likely to be too retained on the baseline.
4:1~0.25A good starting point for column chromatography, as an Rf in the 0.2-0.3 range is often ideal for good separation.
3:1~0.35May provide faster elution but potentially with less separation from less polar impurities.
1:1~0.6The compound will likely elute too quickly, resulting in poor separation from other components of the mixture.

Experimental Protocols

Recommended Protocol for Column Chromatography of this compound

This protocol is a recommended starting point and should be optimized based on TLC analysis of your specific crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (optional, for basic modifier)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a series of hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 3:1, 1:1).

  • Visualize the spots under UV light.

  • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.3.

3. Column Preparation (Slurry Method):

  • Secure a glass chromatography column vertically to a ring stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in your chosen eluent (e.g., 4:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column.

  • Gently tap the side of the column to pack the silica gel evenly and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.

  • Begin collecting fractions in test tubes.

  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • Monitor the elution process by periodically analyzing the collected fractions by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_separation Poor or No Separation problem->no_separation Yes streaking Streaking/Tailing problem->streaking Yes low_yield Low Yield / No Product problem->low_yield Yes end Successful Purification problem->end No solution_no_sep1 Adjust Solvent Gradient/ Isocratic Elution no_separation->solution_no_sep1 solution_no_sep2 Change Solvent System (e.g., DCM/MeOH) no_separation->solution_no_sep2 solution_no_sep3 Use Alternative Stationary Phase (e.g., Alumina) no_separation->solution_no_sep3 solution_streaking1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) streaking->solution_streaking1 solution_low_yield1 Check for On-Column Degradation (2D-TLC) low_yield->solution_low_yield1 solution_no_sep1->problem Still Unresolved solution_no_sep2->problem Still Unresolved solution_streaking1->problem Still Unresolved solution_low_yield2 Deactivate Silica with Base solution_low_yield1->solution_low_yield2 Degradation Confirmed solution_low_yield2->problem Still Unresolved

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Ethyl 2-aminophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and increase the yield of Ethyl 2-aminophenylacetate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common general methods for synthesizing this compound derivatives?

A1: Common synthetic routes include the reduction of the corresponding nitro-aromatic precursor, Fischer indole synthesis for indole derivatives, and nucleophilic substitution reactions involving precursors like 2-aminothiophenol or 2-aminobenzothiazole. The choice of method depends on the desired final derivative.

Q2: My reaction is showing multiple spots on the TLC plate. What are the likely side products?

A2: The formation of byproducts is a common issue. Depending on the reaction, these could include dimers, polymers, or products from side reactions like oxidation of the amino group or hydrolysis of the ester. In Fischer indole synthesis, aldol condensation products or Friedel-Crafts type products can also be observed.[1]

Q3: What are the key parameters to control to maximize the yield?

A3: Key parameters include the purity of starting materials, the choice and concentration of the catalyst, reaction temperature and time, and the choice of solvent. For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q4: How can I best purify my final this compound derivative?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical and often involves a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). Recrystallization from a suitable solvent is also a common and effective purification method.[2]

Troubleshooting Guides

Issue 1: Low Yield

Low reaction yield is a frequent challenge. The following guide provides a systematic approach to troubleshooting and improving the yield.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Purity Check Purity of Starting Materials (Arylhydrazine, Carbonyl Compound, etc.) Start->Purity Step 1 Catalyst Optimize Catalyst (Type and Concentration) Purity->Catalyst Step 2 Conditions Adjust Reaction Conditions (Temperature and Time) Catalyst->Conditions Step 3 Atmosphere Consider Inert Atmosphere Conditions->Atmosphere Step 4 Solvent Screen Different Solvents Atmosphere->Solvent Step 5 Workup Review Work-up and Purification Solvent->Workup Step 6 End Yield Improved Workup->End

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound derivatives.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the starting materials, such as the arylhydrazine and the carbonyl compound in a Fischer indole synthesis, are pure. Impurities can lead to side reactions that consume reactants and lower the overall yield.[1] It is often recommended to use freshly distilled or recrystallized starting materials.

  • Catalyst Optimization: The choice and amount of catalyst are crucial. For reactions like the Fischer indole synthesis, both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][3] It is advisable to screen a variety of catalysts to find the optimal one for your specific substrate. Polyphosphoric acid (PPA) is often an effective catalyst for indolization.[1]

  • Reaction Temperature and Time: These parameters are interlinked and have a significant impact on the yield. Higher temperatures can increase the reaction rate but may also lead to the decomposition of starting materials or the desired product if maintained for too long.[1] Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time. For some syntheses, microwave-assisted heating can significantly reduce reaction times and improve yields.[1]

  • Inert Atmosphere: If your substrates or product are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the yield.

  • Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Common solvents for these types of syntheses include ethanol, acetic acid, and dimethyl sulfoxide (DMSO).[1] In some cases, running the reaction neat (without a solvent) can be effective.

  • Work-up and Purification: Losses can occur during the work-up and purification steps. Ensure that the extraction and washing procedures are efficient and that the column chromatography or recrystallization is optimized to minimize product loss.

Issue 2: Formation of Side Products

The presence of multiple spots on a TLC plate indicates the formation of undesired side products.

Logical Flow for Identifying and Minimizing Side Products

SideProducts Start Multiple Spots on TLC Characterize Characterize Side Products (if possible, e.g., by LC-MS) Start->Characterize ReviewMechanism Review Reaction Mechanism for Potential Side Reactions Characterize->ReviewMechanism AdjustConditions Adjust Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Change Catalyst ReviewMechanism->AdjustConditions ProtectingGroups Consider Use of Protecting Groups AdjustConditions->ProtectingGroups Purification Optimize Purification Strategy ProtectingGroups->Purification End Purer Product Obtained Purification->End

Caption: A logical workflow for addressing the formation of side products during synthesis.

Strategies to Minimize Side Products:

  • Control Reaction Conditions: As with low yield, carefully controlling temperature and reaction time can minimize the formation of degradation products or byproducts from competing reactions.

  • Modify Catalyst: The type of catalyst can influence the reaction pathway. If side reactions are prevalent, switching to a milder or more selective catalyst may be beneficial.

  • Use of Protecting Groups: If the starting material contains other reactive functional groups, it may be necessary to use protecting groups to prevent them from participating in unwanted side reactions.

  • One-Pot Procedures: To minimize handling losses and potential degradation between steps, a one-pot synthesis where sequential reactions are carried out in the same vessel without isolating intermediates can be advantageous.[1]

Quantitative Data on Reaction Yields

The following tables summarize reported yields for the synthesis of various this compound derivatives under different conditions.

Table 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

Starting MaterialReagents and ConditionsYield (%)Reference
4-Nitrophenol & Ethyl bromoacetate1. K₂CO₃, KI, Acetone, reflux, 8hNot specified for intermediate[4]
Ethyl 2-(4-nitrophenoxy)acetate2. Fe, NH₄Cl, Ethanol/Water, reflux, 4hGood[4]

Table 2: Comparative Yields for Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate Derivatives

MethodReaction TimeYield (%)Reference
Conventional Heating10-12 hours65-75
Microwave Irradiation2-4 minutes85-95
Ultrasound Irradiation15-20 minutes75-85

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol provides a general guideline for the synthesis of indole derivatives of this compound.

Experimental Workflow for Fischer Indole Synthesis

FischerIndoleWorkflow Start Start Mix Mix Arylhydrazine and Carbonyl Compound Start->Mix AddCatalyst Add Acid Catalyst (e.g., PPA, ZnCl₂) Mix->AddCatalyst Heat Heat Reaction Mixture (Conventional or Microwave) AddCatalyst->Heat Monitor Monitor Progress by TLC Heat->Monitor Workup Work-up: - Quench Reaction - Extract with Organic Solvent Monitor->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Fischer indole synthesis.

Materials:

  • Arylhydrazine hydrochloride (1 eq.)

  • Carbonyl compound (e.g., a ketone or aldehyde, 1.05 eq.)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or neat)

Procedure:

  • Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve the arylhydrazine hydrochloride and the carbonyl compound in a suitable solvent like ethanol. Heat the mixture to reflux for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization:

    • Using Polyphosphoric Acid (PPA): Heat PPA (typically 4g per 1.2g of hydrazone) to approximately 100°C in a separate flask.[1] Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring. Heat the mixture to 150-160°C for 10-15 minutes.[1]

    • Using other Acid Catalysts: Add the acid catalyst to the solution of the arylhydrazine and carbonyl compound (or the pre-formed hydrazone). Heat the reaction mixture at a temperature ranging from 80°C to the reflux temperature of the solvent.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • For PPA: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.[1]

    • For other acids: Cool the reaction mixture to room temperature and quench with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate via Reduction

This protocol describes the synthesis of an aminophenoxy derivative by reduction of a nitro group.[4]

Materials:

  • Ethyl 2-(4-nitrophenoxy)acetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a solution of Ethyl 2-(4-nitrophenoxy)acetate in a 1:1 mixture of ethanol and water, add ammonium chloride.

  • Heat the mixture to reflux with stirring for 30 minutes.

  • Carefully add iron powder in portions to the refluxing mixture.

  • Continue to reflux for an additional 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter the hot mixture to remove the iron salts.

  • Wash the filter cake with hot water.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.

References

"Ethyl 2-aminophenylacetate" reaction workup and extraction procedures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-aminophenylacetate

Welcome to the technical support center for the workup and extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the workup and extraction of this compound, offering potential causes and solutions.

Issue 1: An Emulsion Forms During Liquid-Liquid Extraction

  • Cause: An emulsion is a suspension of one liquid within another, which can form when the two immiscible phases are shaken too vigorously, especially if surfactants or other particulate matter are present. This prevents a clean separation of the aqueous and organic layers.

  • Solution 1 (Prevention): Gently swirl or invert the separatory funnel instead of shaking it vigorously. This increases the surface area for extraction without the high energy that leads to emulsion formation.[1]

  • Solution 2 (Breaking the Emulsion):

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

    • Filtration: Filter the entire mixture through a plug of Celite or glass wool.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes) will allow the emulsion to break.[2]

Issue 2: Low or No Product Recovery After Extraction

  • Cause 1: Incorrect Layer Collected: Dichloromethane, if used, is denser than water and will be the bottom layer. More common solvents like ethyl acetate and diethyl ether are less dense than water and will form the top layer. Accidentally discarding the product-containing layer is a common mistake.[3]

  • Solution 1: Before discarding any layer, test it by adding a few drops of water. If the water dissolves, it is the aqueous layer. Always keep both layers until you have confirmed the location of your product, for instance by thin-layer chromatography (TLC).[1]

  • Cause 2: Product is Water-Soluble: If your product has high polarity, it may have significant solubility in the aqueous layer.

  • Solution 2: Perform multiple extractions with fresh portions of the organic solvent to maximize recovery. Additionally, "salting out" by adding sodium chloride to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.[1][2]

  • Cause 3: Incorrect pH: As an amine, this compound is basic. If the aqueous layer is acidic, the amine will be protonated, forming a salt that is highly soluble in the aqueous layer and will not be extracted into the organic solvent.

  • Solution 3: Ensure the aqueous layer is neutral or slightly basic (pH > 7) before extracting with the organic solvent. A wash with a dilute base like sodium bicarbonate solution can be used to neutralize any excess acid from the reaction.

Issue 3: Product is Contaminated with Starting Materials or Byproducts

  • Cause: The workup procedure was insufficient to remove all impurities.

  • Solution:

    • Acid Wash: To remove unreacted basic starting materials or byproducts, an extraction with a dilute acid (e.g., 1M HCl) can be performed. Your product, being basic, will also move to the aqueous layer, so this would be a purification step where you would then re-basify the aqueous layer and extract your product back into an organic solvent.

    • Base Wash: To remove acidic impurities, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) is effective.[4]

    • Water Wash: Multiple washes with deionized water can help remove highly polar, water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard workup and extraction procedure for this compound?

A1: While a specific protocol can vary depending on the reaction conditions, a general procedure after the reaction is complete involves quenching the reaction, followed by a liquid-liquid extraction. The following is a representative protocol that may require optimization:

  • Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Add ethyl acetate to the separatory funnel, stopper it, and gently invert the funnel multiple times, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to fully separate. The organic layer (containing the product) will typically be the top layer. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with deionized water to remove water-soluble impurities.

    • Wash with a saturated sodium bicarbonate solution to remove any residual acidic components.

    • Finish with a brine wash to help remove dissolved water from the organic layer.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: Which organic solvent is best for extracting this compound?

A2: Ethyl acetate is a commonly used and effective solvent for extracting compounds of moderate polarity like this compound.[1] Diethyl ether is another option. Dichloromethane can also be used, but be aware that it is denser than water and will be the bottom layer.[1]

Q3: How can I be sure which layer is the organic layer and which is the aqueous layer?

A3: Most common organic solvents used for extraction (ethyl acetate, diethyl ether, hexane) are less dense than water and will be the top layer. Halogenated solvents like dichloromethane and chloroform are denser than water and will be the bottom layer.[3] If you are unsure, add a small amount of water to the separatory funnel and observe which layer it joins.

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: The physical state of a compound can be influenced by its purity. Trace impurities can sometimes prevent crystallization, resulting in an oil. Further purification by column chromatography may be necessary to obtain a solid product.

Q5: How do I remove residual water from my organic layer?

A5: After separating the organic layer, it will be saturated with a small amount of water. Anhydrous drying agents such as sodium sulfate or magnesium sulfate are used to remove this water. Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add more until some of the drying agent remains free-flowing. The solution can then be filtered to remove the drying agent.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound
  • Preparation: Transfer the cooled reaction mixture to a separatory funnel of appropriate size.

  • Extraction: Add an equal volume of ethyl acetate. Stopper the funnel and invert it gently 10-15 times, venting after each inversion by opening the stopcock while the funnel is inverted.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Aqueous Layer Removal: Remove the stopper and drain the lower aqueous layer into a flask.

  • Washing Sequence:

    • Add deionized water (approx. 1/3 of the organic layer volume) to the separatory funnel, mix as in step 2, and drain the aqueous layer.

    • Add a saturated solution of sodium bicarbonate (approx. 1/3 of the organic layer volume), mix, and drain the aqueous layer. Check the pH of the aqueous wash to ensure it is neutral or basic.

    • Add a saturated brine solution (approx. 1/3 of the organic layer volume), mix, and drain the aqueous layer.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask; if the sodium sulfate clumps, add more until it remains a fine powder.

  • Isolation: Gravity filter the solution through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the flask.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude this compound.

Data Presentation

ParameterSolventVolume Ratio (Organic:Aqueous)Number of ExtractionsPurpose
Extraction Ethyl Acetate1:12-3To move the product from the aqueous reaction mixture to the organic phase.
Wash Deionized Water1:31-2To remove highly polar, water-soluble impurities.
Wash Sat. NaHCO₃1:31To neutralize and remove any residual acidic components.
Wash Brine (Sat. NaCl)1:31To remove bulk water from the organic layer and help break emulsions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_product Product reaction_mixture Crude Reaction Mixture sep_funnel 1. Transfer to Separatory Funnel reaction_mixture->sep_funnel add_solvent 2. Add Ethyl Acetate & Water/Aqueous Phase sep_funnel->add_solvent extract 3. Mix & Vent add_solvent->extract separate 4. Separate Layers extract->separate wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) separate->wash Organic Layer Aqueous Waste Aqueous Waste separate->Aqueous Waste dry 6. Dry with Na₂SO₄ wash->dry filter_concentrate 7. Filter & Concentrate dry->filter_concentrate final_product Purified Ethyl 2-aminophenylacetate filter_concentrate->final_product

Caption: Workflow for the workup and extraction of this compound.

troubleshooting_logic start Extraction Issue? emulsion Emulsion Formed? start->emulsion Yes no_issue Extraction Successful start->no_issue No low_yield Low Product Yield? emulsion->low_yield No sol_emulsion Add Brine Swirl Gently Centrifuge emulsion->sol_emulsion Yes sol_yield Check Correct Layer Adjust pH to >7 Multiple Extractions low_yield->sol_yield Yes low_yield->no_issue No

Caption: Troubleshooting logic for common extraction issues.

References

Preventing oxidation of "Ethyl 2-aminophenylacetate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-aminophenylacetate," with a focus on preventing its oxidation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turns dark during a reaction. What is causing this?

A1: A darkening in color of a solution containing an aromatic amine like this compound is often an indication of oxidation. The amino group (-NH2) on the phenyl ring is susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction mixture, leading to the formation of colored impurities.

Q2: How can I prevent the oxidation of this compound during a reaction?

A2: There are three primary strategies to prevent the oxidation of this compound during reactions:

  • Use of an Inert Atmosphere: Performing the reaction under an inert gas, such as nitrogen or argon, displaces oxygen and minimizes oxidation.

  • Protecting the Amino Group: Temporarily converting the amino group into a less reactive functional group (e.g., an amide or a carbamate) can protect it from oxidation. This "protecting group" can be removed later in the synthesis.

  • Use of Antioxidants: Adding a small amount of an antioxidant to the reaction mixture can help to scavenge radicals and inhibit oxidative processes.

Q3: Which protecting group is best for this compound?

A3: The choice of protecting group depends on the specific conditions of your reaction (e.g., pH, temperature, other reagents). Common protecting groups for anilines include:

  • Acetyl (Ac): Forms an acetamide, stable under neutral and acidic conditions. It can be removed under basic or acidic conditions.

  • tert-Butoxycarbonyl (Boc): Forms a carbamate, stable to a wide range of non-acidic conditions. It is easily removed with mild acid.

  • Fluorenylmethyloxycarbonyl (Fmoc): Forms a carbamate that is stable to acidic conditions but readily cleaved by bases like piperidine.

  • Benzyloxycarbonyl (Cbz or Z): Forms a carbamate, stable to mild acid and base, and is typically removed by catalytic hydrogenation.

For many applications, the Boc group is a good starting point due to its ease of introduction and removal under mild conditions.

Troubleshooting Guides

Issue 1: Product mixture is colored, and purification is difficult.
  • Possible Cause: Oxidation of the amino group in this compound.

  • Solutions:

    • Implement an Inert Atmosphere: Ensure your reaction is performed under a positive pressure of an inert gas. Purge the reaction vessel and solvents with nitrogen or argon before adding reagents.[1]

    • Protect the Amine: If an inert atmosphere is insufficient, consider protecting the amino group. A detailed protocol for Boc protection is provided below.

    • Column Chromatography with Deactivated Silica: If oxidation is minimal, sometimes purification can be improved by using silica gel that has been treated with a base (e.g., triethylamine in the eluent) to prevent streaking of the amine.

Issue 2: Low yield of the desired product, with significant formation of byproducts.
  • Possible Cause: Besides oxidation, the nucleophilic amino group might be participating in unwanted side reactions.

  • Solution:

    • Protecting Group Strategy: Protecting the amino group will not only prevent oxidation but also block its nucleophilicity, preventing it from reacting with electrophiles in the reaction mixture. This can significantly improve the yield of the desired product.

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere

This protocol provides a general procedure for setting up a reaction under a nitrogen or argon atmosphere.

Materials:

  • Two- or three-necked round-bottom flask

  • Condenser (if heating)

  • Septa

  • Nitrogen or argon gas source with a bubbler

  • Needles and tubing

Procedure:

  • Assemble the glassware (flask, condenser) and flame-dry under vacuum or in an oven to remove moisture.

  • Allow the glassware to cool to room temperature under a stream of inert gas.

  • Seal the necks of the flask with rubber septa.

  • Introduce a needle connected to the inert gas source through one septum and a vent needle through another septum to allow for gas exchange.

  • Purge the flask with the inert gas for several minutes.

  • Add the this compound and any solid reagents to the flask against a positive flow of the inert gas.

  • Add degassed solvents via a cannula or syringe. To degas a solvent, bubble the inert gas through it for 15-30 minutes.

  • Add any liquid reagents via syringe through a septum.

  • Maintain a positive pressure of the inert gas throughout the reaction by connecting the gas line to a bubbler.

Protocol 2: N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-Boc-Ethyl 2-aminophenylacetate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Antioxidant Efficacy of Aniline Derivatives

The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity. This data can be used as a reference for selecting potential antioxidants to add to a reaction.

Compound NameStructureDPPH Scavenging Activity (EC50 in mM)
AnilineC₆H₅NH₂> 83
2-AminophenolHOC₆H₄NH₂ (ortho)0.011
3-AminophenolHOC₆H₄NH₂ (meta)0.048
4-AminophenolHOC₆H₄NH₂ (para)0.015
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021

Data sourced from Bendary et al., 2013.

Visualizations

experimental_workflow cluster_prevention Strategies to Prevent Oxidation cluster_solutions Solutions start Reaction with Ethyl 2-aminophenylacetate decision Is Oxidation Observed? start->decision inert_atm Use Inert Atmosphere (N2 or Ar) decision->inert_atm Yes protect_group Protect Amino Group (e.g., Boc, Ac) decision->protect_group Yes antioxidant Add Antioxidant decision->antioxidant Yes end Successful Reaction decision->end No inert_atm->end protect_group->end antioxidant->end boc_protection_workflow cluster_workflow N-Boc Protection Workflow start Dissolve Ethyl 2-aminophenylacetate in Solvent add_base Add Base (e.g., TEA) start->add_base add_boc Add (Boc)2O add_base->add_boc stir Stir at RT & Monitor by TLC add_boc->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry product N-Boc Protected Product dry->product

References

Removal of unreacted starting materials from "Ethyl 2-aminophenylacetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-aminophenylacetate" and its derivatives. The information is designed to help overcome common challenges encountered during the purification of reaction mixtures, specifically focusing on the removal of unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of reaction products derived from this compound.

Issue Potential Cause Recommended Solution
Product is contaminated with a starting material containing a nitro group (e.g., ethyl 2-nitrophenylacetate). Incomplete reduction of the nitro group.1. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before work-up. 2. Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of reducing agent (e.g., Pd/C, SnCl₂, Fe/NH₄Cl). 3. Purification: If the reaction cannot be driven to completion, the nitro-containing impurity can often be separated by column chromatography. Due to the significant polarity difference between the nitro and amino compounds, a solvent system of intermediate polarity (e.g., hexane/ethyl acetate) should provide good separation.
Product is contaminated with unreacted this compound. The reaction has not gone to completion.1. Drive the Reaction: If possible, use an excess of the other reactant to ensure full conversion of the this compound. 2. Purification: Unreacted this compound can be removed by: - Acid Wash: Perform a liquid-liquid extraction with dilute acid (e.g., 1M HCl). The basic amino group will be protonated, moving the unreacted starting material into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Caution: This method is only suitable if the desired product does not contain a basic functional group. - Column Chromatography: A carefully selected solvent system can separate the product from the starting material.
The product appears oily or discolored, suggesting the presence of impurities. Presence of by-products or residual reagents.1. Aqueous Washes: Wash the organic layer with: - Saturated Sodium Bicarbonate Solution: To remove acidic by-products. - Brine (Saturated NaCl Solution): To remove water and some water-soluble impurities. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 3. Activated Carbon Treatment: If the discoloration is due to high molecular weight, colored impurities, treatment with activated carbon followed by filtration may be effective.
Low recovery of the desired product after column chromatography. 1. Irreversible adsorption on silica gel: The basic amino group can strongly interact with the acidic silanol groups on the surface of the silica gel. 2. Compound degradation on silica gel. 1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), added to the column and the eluent. This will neutralize the acidic sites. 2. Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase. 3. Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.
Product streaks or shows poor separation on a TLC plate. Strong interaction with the stationary phase.This is often a predictor of difficult column chromatography on silica gel. The same solutions as for "Low recovery of the desired product after column chromatography" should be considered, starting with the addition of a basic modifier to the TLC developing solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my reaction with this compound?

A1: The most common unreacted starting materials will depend on the specific reaction you are performing. However, in many common transformations, you might need to remove:

  • Ethyl 2-nitrophenylacetate: If you are synthesizing this compound via reduction of the corresponding nitro compound.

  • Acylating or Sulfonylating Agents: Such as acid chlorides, anhydrides, or sulfonyl chlorides if you are performing an acylation or sulfonylation of the amino group.

  • Aldehydes or Ketones: In reactions such as reductive amination or imine formation.

  • The coupled partner in cross-coupling reactions.

Q2: How can I remove a catalyst, such as Palladium on carbon (Pd/C), after a hydrogenation reaction?

A2: Palladium on carbon is a heterogeneous catalyst and can be removed by filtration. After the reaction is complete, dilute the reaction mixture with a suitable solvent (the reaction solvent is often a good choice) and filter it through a pad of Celite® or a syringe filter. Ensure the filter cake is washed with the solvent to recover any adsorbed product.

Q3: My product is an amine, and I am having trouble with column chromatography on silica gel. What can I do?

A3: The basicity of the amine in your product can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[1] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (0.1-1% v/v), into your eluent.

  • Use a different stationary phase: Consider using basic or neutral alumina, or functionalized silica gel.

  • Employ reverse-phase chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which can be advantageous for purifying amines.

Q4: Can I use an acid wash to remove unreacted this compound if my product is also an amine?

A4: No, an acid wash is not a selective method in this case. Both your product and the unreacted starting material will be protonated and move into the aqueous layer. This technique is only suitable if your desired product is neutral or acidic.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Reaction Mixture
  • Quenching: Once the reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water, saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Washing:

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acidic components.

    • Wash the organic layer with brine to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane/ethyl acetate 9:1) containing 0.5% v/v triethylamine.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane), ensuring that the eluent always contains 0.5% v/v triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3, Brine washes) start->workup extraction Solvent Extraction & Drying workup->extraction concentration Concentration extraction->concentration crude_product Crude Product concentration->crude_product analysis Purity Analysis (TLC, LC-MS, NMR) crude_product->analysis purification_choice Purification Method Selection analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid & suitable solvent found column Column Chromatography purification_choice->column If liquid or recrystallization fails pure_product Pure Product recrystallization->pure_product column->pure_product troubleshooting_logic start Impure Product after Work-up check_sm Is unreacted starting material present? start->check_sm recrystallize Consider Recrystallization start->recrystallize If solid is_acidic_basic Is starting material acidic/basic? check_sm->is_acidic_basic Yes column_chrom Column Chromatography check_sm->column_chrom No acid_base_wash Perform Acid/Base Wash is_acidic_basic->acid_base_wash Yes is_acidic_basic->column_chrom No pure_product Pure Product acid_base_wash->pure_product amine_present Is product an amine? column_chrom->amine_present amine_present->column_chrom No, proceed with standard silica gel modified_column Use Modified Column Chromatography (e.g., with triethylamine) amine_present->modified_column Yes modified_column->pure_product recrystallize->pure_product

References

"Ethyl 2-aminophenylacetate" stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-aminophenylacetate in acidic and basic media. The information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Ester Hydrolysis: This can occur under both acidic and basic conditions, leading to the formation of 2-aminophenylacetic acid and ethanol.

  • Intramolecular Cyclization (Lactamization): The presence of the amino group ortho to the ethyl acetate side chain makes the molecule prone to intramolecular attack, forming a five-membered lactam ring (oxindole) and releasing ethanol. This process can be catalyzed by both acids and bases.

Q2: How does pH affect the stability of this compound?

A2: The rate of degradation is highly dependent on pH.

  • Acidic Conditions (pH < 7): Both ester hydrolysis and lactamization can occur. The amino group can be protonated, which may influence the rate of these reactions.

  • Neutral Conditions (pH ≈ 7): Stability is generally highest around neutral pH, although slow degradation can still occur.

  • Basic Conditions (pH > 7): Ester hydrolysis is typically accelerated under basic conditions (saponification). Lactamization can also be base-catalyzed.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products are:

  • 2-Aminophenylacetic acid: Formed via hydrolysis of the ester bond.

  • Oxindole (2-indolinone): Formed via intramolecular cyclization (lactamization).

  • Ethanol: A byproduct of both hydrolysis and lactamization.

Q4: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A4: Rapid degradation is often due to inappropriate pH or temperature conditions. The ortho-amino group can act as an intramolecular catalyst, accelerating both hydrolysis and lactamization. Review the pH of your solvent system and ensure the temperature is controlled. Even seemingly neutral water can have a pH that promotes slow degradation over time.

Q5: Are there any specific analytical challenges when monitoring the stability of this compound?

A5: Yes, particularly with High-Performance Liquid Chromatography (HPLC). Due to the basic nature of the amino group, peak tailing can be a common issue when using standard silica-based C18 columns. This is often caused by interactions with residual silanol groups on the stationary phase.

Troubleshooting Guides

Troubleshooting HPLC Analysis

Issue: Poor peak shape (tailing) for this compound.

Possible Cause Solution
Secondary interactions with silanol groups 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amino group (pKa of aniline is ~4.6). A lower pH (e.g., 2.5-3.5) will ensure the amine is protonated and reduces interaction with silanols. 2. Use a modern, end-capped column: "Type B" or hybrid silica columns have fewer accessible silanol groups. 3. Add a competing base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) (e.g., 0.1% v/v), into the mobile phase to block the active silanol sites.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Composition Ensure the organic solvent is appropriate for the analyte and column. Optimize the gradient or isocratic conditions.
Troubleshooting Unexpected Degradation

Issue: Significant degradation of this compound observed in a supposedly stable formulation.

Possible Cause Troubleshooting Steps
Incorrect pH of the formulation 1. Accurately measure the pH of the formulation. 2. If the pH is acidic or basic, consider adjusting it towards neutral (pH 6.5-7.5) using appropriate buffers. 3. Perform a pH-stability profile to identify the optimal pH for maximum stability.
Presence of catalytic impurities 1. Analyze raw materials for the presence of acidic, basic, or metallic impurities that could catalyze degradation. 2. Ensure all glassware and equipment are thoroughly cleaned and free of contaminants.
Elevated storage temperature 1. Review the storage conditions and ensure the temperature is controlled and monitored. 2. Conduct stability studies at different temperatures to understand the temperature dependence of the degradation rate.
Intramolecular catalysis This is an inherent property of the molecule. To minimize its effect, control the pH and temperature as described above. In some cases, derivatization of the amino group may be considered if the application allows.

Data Presentation

The following tables summarize hypothetical quantitative data for the stability of this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Degradation of this compound at 50°C after 24 hours

Condition This compound (% Remaining) 2-Aminophenylacetic Acid (%) Oxindole (%)
0.1 M HCl (pH ≈ 1)65.220.514.3
pH 4.0 Buffer85.78.16.2
pH 7.0 Buffer98.11.10.8
pH 9.0 Buffer70.325.44.3
0.1 M NaOH (pH ≈ 13)15.880.14.1

Table 2: Effect of Temperature on the Degradation of this compound at pH 5.0 after 48 hours

Temperature (°C) This compound (% Remaining) 2-Aminophenylacetic Acid (%) Oxindole (%)
2595.32.81.9
4088.17.24.7
6072.516.910.6
8045.935.218.9

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). A control sample should be kept at refrigerated conditions.

  • Sample Preparation for Analysis: At designated time points, withdraw an aliquot of each solution.

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation Pathways of this compound

DegradationPathways E2A This compound APA 2-Aminophenylacetic Acid E2A->APA Hydrolysis (Acid/Base) OXI Oxindole E2A->OXI Lactamization (Intramolecular) ETH Ethanol E2A->ETH

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic (e.g., 0.1M HCl) stock->acid base Basic (e.g., 0.1M NaOH) stock->base neutral Neutral (Water) stock->neutral neutralize Neutralize Samples acid->neutralize base->neutralize hplc HPLC Analysis neutral->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for HPLC Peak Tailing

HPLCTroubleshooting node_action node_action node_check node_check start Peak Tailing Observed? check_ph Is mobile phase pH 2 units from pKa? start->check_ph adjust_ph Adjust pH (e.g., 2.5-3.5) check_ph->adjust_ph No check_column Using a modern, end-capped column? check_ph->check_column Yes end_node Problem Resolved adjust_ph->end_node change_column Switch to a Type B or hybrid column check_column->change_column No add_tea Add competing base (e.g., TEA) check_column->add_tea Yes change_column->end_node add_tea->end_node

Caption: Decision tree for troubleshooting HPLC peak tailing.

Challenges in the scale-up of "Ethyl 2-aminophenylacetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Ethyl 2-aminophenylacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable approach involves a two-step process:

  • Nitration: Acetylation of phenylacetic acid followed by nitration to yield ethyl 2-(2-nitrophenyl)acetate.

  • Reduction: Subsequent reduction of the nitro group to an amine, yielding this compound. A widely used method for the reduction of aromatic nitro compounds is catalytic hydrogenation.[1]

Q2: What are the primary safety concerns when scaling up the reduction of the nitro intermediate?

The reduction of nitro compounds is often highly exothermic.[2] On a large scale, inefficient heat dissipation can lead to a runaway reaction. It is crucial to have robust temperature control and monitoring. The use of hydrogen gas in catalytic hydrogenation also presents flammability and explosion risks, requiring specialized equipment and adherence to strict safety protocols.

Q3: How can I monitor the progress of the reduction reaction effectively?

On a laboratory scale, Thin Layer Chromatography (TLC) is a common method. For larger scale operations, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable technique to monitor the disappearance of the starting material and the formation of the product and any byproducts.

Q4: What are some potential impurities that can arise during the synthesis?

Potential impurities can include:

  • Unreacted starting materials (ethyl 2-(2-nitrophenyl)acetate).

  • Byproducts from incomplete reduction (e.g., hydroxylamine or azo compounds).[1]

  • Isomeric impurities if the nitration step is not well-controlled.

  • Residual solvents from the reaction and work-up.

Q5: What is a recommended method for the purification of this compound at an industrial scale?

Crystallization is a highly effective and scalable method for purifying solid organic compounds like this compound.[3] The choice of solvent is critical for obtaining high purity and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Reduction Step Incomplete Reaction: Insufficient catalyst activity, low hydrogen pressure, or inadequate reaction time.- Increase catalyst loading or consider a more active catalyst (e.g., different grade of Pd/C).- Ensure adequate hydrogen pressure and efficient mixing for gas-liquid transfer.- Monitor the reaction by HPLC and extend the reaction time until the starting material is consumed.
Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst.- Ensure the purity of the ethyl 2-(2-nitrophenyl)acetate and solvents.- Consider a pre-treatment of the starting material if impurities are suspected.
Product Degradation: The amine product may be sensitive to the reaction conditions.- Optimize the reaction temperature and pressure to minimize degradation.- Consider a different reduction method if catalytic hydrogenation proves problematic.
Formation of Colored Impurities Oxidation of the Amine: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts.- Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, work-up, and storage.- Use degassed solvents.
Side Reactions: Incomplete reduction can lead to colored azo or azoxy compounds.- Ensure complete reduction by optimizing reaction conditions and monitoring closely.
Difficulty in Crystallization Oiling Out: The compound separates as a liquid instead of a solid during crystallization.- Adjust the solvent system. A mixture of solvents (e.g., ethyl acetate/heptane) can be effective.- Control the cooling rate; slow cooling often promotes better crystal formation.- Try seeding the solution with a small crystal of the pure product.
Poor Crystal Quality: Formation of very fine needles or amorphous solid that is difficult to filter and dry.- Experiment with different crystallization solvents or solvent mixtures.- Optimize the cooling profile and agitation speed.
Product Fails Purity Specifications Residual Solvents: Inefficient drying or inappropriate solvent choice for the final isolation.- Ensure the product is thoroughly dried under appropriate temperature and vacuum.- Choose a final crystallization solvent with a suitable boiling point for easy removal.
Co-crystallization of Impurities: Impurities with similar structures may crystallize with the product.- A multi-step purification process involving recrystallization from different solvent systems may be necessary.- Consider a wash step of the isolated crystals with a solvent in which the product is sparingly soluble but the impurity is soluble.

Experimental Protocols

Key Experiment: Reduction of Ethyl 2-(2-nitrophenyl)acetate

This protocol describes a general procedure for the catalytic hydrogenation of ethyl 2-(2-nitrophenyl)acetate. Note: This reaction is exothermic and involves flammable hydrogen gas. A thorough safety assessment must be conducted before proceeding, especially on a larger scale.

Materials:

  • Ethyl 2-(2-nitrophenyl)acetate

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Charge a suitable pressure reactor with ethyl 2-(2-nitrophenyl)acetate and the solvent (e.g., ethanol or ethyl acetate).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously to ensure good gas-liquid mixing.

  • Heat the reaction to the target temperature (e.g., 25-50 °C). The reaction is exothermic, so careful temperature control is essential.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas, replacing it with a nitrogen atmosphere.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • The filtrate containing the product can then be concentrated and purified by crystallization.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Ethyl 2-(2-nitrophenyl)acetate Reactor Pressure Reactor Start->Reactor Catalyst Pd/C Catalyst Catalyst->Reactor Solvent Solvent (Ethanol/Ethyl Acetate) Solvent->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Filtration Filtration (Catalyst Removal) Reactor->Filtration Reaction Mixture Concentration Solvent Removal Filtration->Concentration Filtrate Crystallization Crystallization Concentration->Crystallization Crude Product Drying Drying Crystallization->Drying Purified Crystals FinalProduct This compound Drying->FinalProduct Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Issues Start->Impurity CrystallizationProblem Crystallization Difficulty Start->CrystallizationProblem IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Oxidation Oxidation? Impurity->Oxidation OilingOut Oiling Out? CrystallizationProblem->OilingOut CatalystPoisoning Catalyst Poisoning? IncompleteReaction->CatalystPoisoning No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Pressure) IncompleteReaction->OptimizeConditions Yes CheckPurity Check Starting Material Purity CatalystPoisoning->CheckPurity Yes SideReaction Side Reaction? Oxidation->SideReaction No InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere Yes EnsureCompleteReaction Ensure Complete Reaction SideReaction->EnsureCompleteReaction Yes PoorQuality Poor Crystal Quality? OilingOut->PoorQuality No AdjustSolvent Adjust Solvent System OilingOut->AdjustSolvent Yes OptimizeCooling Optimize Cooling Rate PoorQuality->OptimizeCooling Yes

References

Validation & Comparative

Purity Assessment of Ethyl 2-aminophenylacetate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. Ethyl 2-aminophenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the purity assessment of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Potential Impurities in this compound

The purity of this compound is largely influenced by the synthetic route employed. A common method for its synthesis involves the esterification of 2-aminophenylacetic acid with ethanol or the reduction of ethyl 2-nitrophenylacetate. Based on these pathways, potential impurities may include:

  • Starting Materials: 2-aminophenylacetic acid, ethanol, 2-nitrophenylacetic acid.

  • Intermediates: Ethyl 2-nitrophenylacetate.

  • By-products of Esterification: Di-ethylated products, unreacted starting materials.

  • By-products of Reduction: Incompletely reduced intermediates, products of side reactions.

  • Positional Isomers: Ethyl 3-aminophenylacetate and Ethyl 4-aminophenylacetate, which can be difficult to separate from the desired ortho-isomer.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired sample throughput. Below is a comparative summary of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLCGas Chromatography (GC)UV-Vis Spectrophotometry
Specificity High (can separate isomers and closely related impurities)Moderate to High (dependent on volatility and column)Low (provides information on the overall absorbance, not specific impurities)
Sensitivity High (ng to pg level)Very High (pg to fg level)Low to Moderate (µg to mg level)
Quantitation Limit ~0.05 µg/mL~0.01 µg/mL~1 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Analysis Time 15-30 minutes20-40 minutes< 5 minutes
Sample Preparation Simple dissolutionDerivatization may be required for non-volatile impuritiesSimple dissolution
Instrumentation Cost Moderate to HighModerate to HighLow
Versatility High (applicable to a wide range of compounds)Limited to volatile and thermally stable compoundsLimited to chromophoric compounds

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase (10% Acetonitrile in Water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

Gas Chromatography (GC)

GC is a suitable alternative for analyzing volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 minutes

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Dissolve approximately 20 mg of the this compound sample in 10 mL of a suitable solvent (e.g., Dichloromethane).

  • If necessary, derivatize the sample to increase the volatility of certain impurities.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a rapid, preliminary purity check based on the characteristic absorbance of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Solvent: Ethanol or Methanol

  • Wavelength Scan: 200 - 400 nm

  • Measurement Wavelength (λmax): Approximately 240 nm and 290 nm

Sample Preparation:

  • Prepare a stock solution of the sample in the chosen solvent with a concentration of about 1 mg/mL.

  • Dilute the stock solution to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU).

  • Measure the absorbance at the λmax and compare it to a standard of known purity.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantify Impurities integrate->quantify report Generate Purity Report quantify->report

Caption: Experimental workflow for HPLC purity assessment of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Quantitation Quantitation HPLC->Quantitation Excellent Speed Speed HPLC->Speed Moderate GC GC GC->Specificity Moderate-High GC->Sensitivity Very High GC->Quantitation Excellent GC->Speed Slow UV_Vis UV-Vis UV_Vis->Specificity Low UV_Vis->Sensitivity Low UV_Vis->Quantitation Limited UV_Vis->Speed Fast

Caption: Logical comparison of analytical methods for purity assessment.

Confirming the Structure of Ethyl 2-Aminophenylacetate Derivatives by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of novel compounds. This guide provides a comparative framework for confirming the structure of Ethyl 2-aminophenylacetate derivatives, focusing on the interpretation of their mass spectra. We present anticipated fragmentation patterns, a detailed experimental protocol, and a visual representation of the fragmentation pathway to aid in the identification and differentiation of these isomers.

Introduction

This compound and its isomers (ortho-, meta-, and para-) are important building blocks in synthetic organic chemistry and drug discovery. Confirming the specific substitution pattern on the phenyl ring is crucial, as different isomers can exhibit distinct biological activities. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful method for this purpose by providing information about the molecular weight and fragmentation patterns of the analyte.

Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification. While the molecular weight of the this compound isomers is identical (179.22 g/mol ), their fragmentation patterns are expected to show subtle differences that can be used for structural confirmation.[1][2][3]

Comparative Fragmentation Analysis

The mass spectra of the ortho-, meta-, and para- isomers of this compound are expected to be dominated by fragmentation pathways involving the ester group and the aminophenyl moiety. Based on general principles of mass spectrometry and data from related compounds, we can anticipate the following key fragments.[4][5][6]

m/z Proposed Fragment Ion Formula Description of Fragmentation Expected Relative Abundance
179[M]+•[C10H13NO2]+•Molecular IonModerate to High
134[M - OCH2CH3]+[C8H8NO]+Loss of the ethoxy radical from the ester group.Moderate
106[M - COOCH2CH3]+[C7H8N]+Loss of the entire ethyl acetate group (alpha-cleavage). This is often a prominent peak.High (Often the Base Peak)
77[C6H5]+[C6H5]+Loss of the entire side chain, leaving the phenyl cation.Moderate
45[OCH2CH3]+[C2H5O]+Ethoxy cation.Low to Moderate
29[CH2CH3]+[C2H5]+Ethyl cation.Moderate

Differentiation of Isomers: While the major fragments listed above are expected for all three isomers, the relative intensities of these peaks may vary. The position of the amino group can influence the stability of the fragment ions, leading to subtle but measurable differences in the mass spectrum. For instance, the ortho-isomer may exhibit unique fragmentation patterns due to potential interactions between the amino and acetate groups (ortho-effect). However, without direct experimental data for all three isomers, these differences remain speculative. Definitive identification would rely on comparing the obtained spectrum with a reference spectrum of a known standard.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the this compound derivative in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: Increase temperature at 10°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Ion Trap.
  • Scan Range: m/z 40-400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the this compound derivative.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the obtained mass spectrum with a spectral library (e.g., NIST) or a reference standard for positive identification.

Fragmentation Pathway Visualization

The primary fragmentation pathway for this compound under electron ionization is initiated by the loss of the ethoxy group followed by the loss of carbon monoxide.

fragmentation_pathway M This compound (m/z = 179) F1 [M - OCH2CH3]+ (m/z = 134) M->F1 - •OCH2CH3 F2 [M - COOCH2CH3]+ (m/z = 106) F1->F2 - CO

Caption: Proposed primary fragmentation pathway of this compound.

This guide provides a foundational understanding of how mass spectrometry can be employed to confirm the structure of this compound derivatives. For unambiguous identification, it is always recommended to compare the experimental mass spectrum with that of a certified reference standard.

References

A Comparative Guide to Alternatives for Ethyl 2-aminophenylacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Ethyl 2-aminophenylacetate has traditionally been a valuable building block in this field. However, a range of alternative starting materials offers distinct advantages in terms of accessibility, reactivity, and the diversity of achievable heterocyclic scaffolds. This guide provides an objective comparison of prominent alternatives to this compound, focusing on the synthesis of quinolones, quinazolines, and benzodiazepines. The performance of each alternative is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Key Alternatives to this compound

Three noteworthy alternatives to this compound in the synthesis of nitrogen-containing heterocycles are Isatoic Anhydride, 2-Aminobenzonitriles, and 2-Nitroacetophenones. These compounds offer versatile pathways to a variety of important heterocyclic systems.

Starting MaterialKey Heterocyclic ProductsNotable Features
This compound Quinolones, BenzodiazepinesTraditional reagent, often used in Conrad-Limpach and von Niementowski type reactions.
Isatoic Anhydride Quinolones, Quinazolines, BenzodiazepinesVersatile and reactive, often proceeds with decarboxylation.[1][2]
2-Aminobenzonitriles Quinazolines, QuinolinesThe nitrile group offers a unique handle for cyclization strategies.
2-Nitroacetophenones QuinolinesRequires reduction of the nitro group, often performed in a one-pot reaction.

Performance Comparison in Heterocyclic Synthesis

The choice of starting material significantly impacts reaction conditions, yields, and the overall efficiency of a synthetic protocol. The following tables provide a comparative overview of the synthesis of quinolones, quinazolines, and benzodiazepines from this compound and its alternatives.

Quinolone Synthesis
Starting MaterialReagentsConditionsYield (%)
This compoundEthyl acetoacetate, NaOEt, EtOH; then heatConrad-Limpach cyclization, high temperatures (250 °C)Moderate
Isatoic AnhydrideEthyl acetoacetate, NaOH, DMA100 °C, 1 hour47-97
2-NitroacetophenoneEthyl acetoacetate, Fe, Acetic Acid95-110 °C79-86
Quinazoline Synthesis
Starting MaterialReagentsConditionsYield (%)
This compoundFormamideNiementowski Reaction, 130-150 °CVaries
Isatoic AnhydridePrimary amines, Chloroacetyl chlorideSolvent-free, 150 °CGood
2-AminobenzonitrileN-benzyl cyanamide, HCl, 1,4-dioxane100 °C, 12 hours60-80
Benzodiazepine Synthesis
Starting MaterialReagentsConditionsYield (%)
This compound2-(2-nitrobenzamido)propanoic acid, H2/Pd/C, then FeCl3, DMF110 °C, 24 hours75
Isatoic Anhydrideα-amino acids, Glacial acetic acidMicrowave, 130 °C, 3 minup to 71

Experimental Protocols

Detailed methodologies for the synthesis of key heterocyclic systems from each starting material are provided below.

Synthesis of 4-Hydroxy-2-methylquinolines from Isatoic Anhydride

Materials:

  • Substituted Isatoic Anhydride

  • Ethyl acetoacetate

  • Sodium hydroxide (solid)

  • N,N-dimethylacetamide (DMA)

Procedure:

  • To a solution of isatoic anhydride (1.0 equiv) in N,N-dimethylacetamide (0.6 M), add solid sodium hydroxide (1.0 equiv).

  • Add ethyl acetoacetate (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C for 1 hour.

  • After cooling, the reaction mixture is worked up by pouring into water and acidifying to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitrile

Materials:

  • 2-Aminobenzonitrile

  • N-benzyl cyanamide

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a sealed tube, dissolve 2-aminobenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).

  • Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Quinolines from 2-Nitrobenzaldehyde (via in situ generated 2-aminoacetophenone)

Materials:

  • 2-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Iron powder (Fe, <100 mesh)

  • Glacial acetic acid

Procedure:

  • To a solution of 2-nitrobenzaldehyde (1.32 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add ethyl acetoacetate (3.0 equiv).

  • Stir the mixture for 15 minutes at 95-110 °C.

  • Add iron powder (4.0 equiv) in portions.

  • Monitor the reaction by TLC. Upon completion, the reaction is worked up by filtration and extraction.

Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydride

Materials:

  • Isatoic Anhydride

  • α-amino acid

  • Glacial acetic acid

Procedure:

  • In a 10 mL microwave vial, mix isatoic anhydride (10 mmol), the corresponding α-amino acid (10 mmol), and 3 mL of glacial acetic acid.

  • Irradiate the mixture in a microwave reactor at 130 °C for 3 minutes.

  • After cooling, the product can be purified by recrystallization.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described heterocyclic syntheses.

Quinolone_Synthesis_from_Isatoic_Anhydride IA Isatoic Anhydride Intermediate_A Tetrahedral Intermediate IA->Intermediate_A Nucleophilic Attack EAA Ethyl Acetoacetate Enolate EAA->Intermediate_A Intermediate_B N-acyl Anthranilate Intermediate_A->Intermediate_B Ring Opening - CO2 Quinolone 4-Hydroxy-2-methylquinoline Intermediate_B->Quinolone Intramolecular Cyclization

Caption: Quinolone Synthesis from Isatoic Anhydride.

Quinazoline_Synthesis_from_2_Aminobenzonitrile ABN 2-Aminobenzonitrile Amidine Amidine Intermediate ABN->Amidine Acid-mediated Addition Cyanamide N-benzyl Cyanamide Cyanamide->Amidine Quinazoline 2-Amino-4-iminoquinazoline Amidine->Quinazoline Intramolecular Cyclization

Caption: Quinazoline Synthesis from 2-Aminobenzonitrile.

Quinolone_Synthesis_from_2_Nitroacetophenone Nitro 2-Nitroacetophenone Amino 2-Aminoacetophenone (in situ) Nitro->Amino Reduction (Fe/AcOH) Intermediate Knoevenagel Adduct Amino->Intermediate Knoevenagel Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Quinoline Substituted Quinoline Intermediate->Quinoline Intramolecular Cyclization & Dehydration

Caption: Domino Synthesis of Quinolines.

Benzodiazepine_Synthesis_from_Isatoic_Anhydride IA Isatoic Anhydride Intermediate_A 2-Aminobenzoyl Amino Acid IA->Intermediate_A Nucleophilic Attack - CO2 AminoAcid α-Amino Acid AminoAcid->Intermediate_A Benzodiazepine Benzodiazepine-2,5-dione Intermediate_A->Benzodiazepine Intramolecular Amidation

Caption: Benzodiazepine Synthesis from Isatoic Anhydride.

References

Spectroscopic Showdown: A Comparative Analysis of Ethyl 2-aminophenylacetate and Its Common Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 2-aminophenylacetate, a key building block in pharmaceutical synthesis, and its common process-related impurities. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide serves as a practical reference for the identification and differentiation of these compounds.

Distinguishing Features: A Spectroscopic Overview

The subtle positional differences of the amino group on the phenyl ring in the ortho-, meta-, and para-isomers of this compound, along with the presence of common impurities, give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for accurate quality control and process monitoring.

Two primary classes of impurities are often encountered during the synthesis of this compound:

  • Nitro-analogs (e.g., Ethyl 2-nitrophenylacetate): These are typically unreacted starting materials or byproducts from the reduction of the corresponding nitro compound.

  • Hydrolyzed products (e.g., 2-Aminophenylacetic acid): These can form due to the presence of water during the reaction or workup, leading to the hydrolysis of the ester functional group.

The following sections provide a detailed comparison of the spectroscopic data for the three isomers of this compound and these representative impurities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound isomers and their common impurities.

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic Protons (m)-CH₂- (s/q)-NH₂ (s, br)-CH₃ (t)Other
This compound 6.6-7.23.6 (s), 4.1 (q)3.8 (br)1.2 (t)
Ethyl 3-aminophenylacetate 6.5-7.13.5 (s), 4.1 (q)3.7 (br)1.2 (t)
Ethyl 4-aminophenylacetate 6.63 (d), 7.05 (d)[1]3.47 (s)[1], 4.11 (q)[1]3.60 (br s)[1]1.23 (t)[1]
Ethyl 2-nitrophenylacetate 7.4-8.14.1 (s), 4.2 (q)-1.2 (t)
Ethyl 4-nitrophenylacetate 7.4-8.23.8 (s), 4.2 (q)-1.3 (t)
2-Aminophenylacetic acid 6.7-7.23.6 (s)3.9 (br)-10-12 (br s, -COOH)
4-Aminophenylacetic acid 6.6-7.13.4 (s)3.6 (br)-10-12 (br s, -COOH)[2]
¹³C NMR Spectral Data (δ, ppm)
CompoundC=OAromatic Carbons-CH₂--CH₃
This compound ~172115-147~40, ~61~14
Ethyl 3-aminophenylacetate ~172113-148~41, ~61~14
Ethyl 4-aminophenylacetate ~172115, 124, 130, 14640.1, 60.414.2
Ethyl 2-nitrophenylacetate ~170125-149~38, ~62~14
Ethyl 4-nitrophenylacetate ~170123-147~40, ~61~14
2-Aminophenylacetic acid ~175116-146~40-
4-Aminophenylacetic acid ~175115, 125, 130, 145~40-
IR Spectral Data (cm⁻¹)
CompoundN-H StretchC=O StretchC-O StretchNO₂ Stretch
This compound 3300-3500~1730~1200-
Ethyl 3-aminophenylacetate 3300-3500~1730~1200-
Ethyl 4-aminophenylacetate 3230, 3300[3]~1715[3]~1250-
Ethyl 2-nitrophenylacetate -~1740~1200~1530, ~1350
Ethyl 4-nitrophenylacetate -~1735[4]~12001520, 1345[4]
2-Aminophenylacetic acid 3200-3300[5]1680-1700[5]--
4-Aminophenylacetic acid ~3200-3400~1700--
Mass Spectrometry Data (m/z)
Compound[M]⁺Key Fragments
This compound 179134, 106, 77
Ethyl 3-aminophenylacetate 179134, 106, 77
Ethyl 4-aminophenylacetate 179[3]134, 106[3], 77
Ethyl 2-nitrophenylacetate 209163, 136, 90
Ethyl 4-nitrophenylacetate 209[6]163, 136, 90[6]
2-Aminophenylacetic acid 151106, 77
4-Aminophenylacetic acid 151[2]106, 77[2]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a potassium bromide (KBr) pellet (for solids).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its impurities.

Spectroscopic_Comparison_Workflow cluster_0 Sample Analysis cluster_1 Data Comparison cluster_2 Conclusion Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Comparison Compare Spectra NMR->Comparison IR->Comparison MS->Comparison Reference_Data Reference Spectra (Pure Compound & Impurities) Reference_Data->Comparison Identification Identify Components Comparison->Identification Purity_Assessment Assess Purity Identification->Purity_Assessment

Spectroscopic analysis workflow.

This guide provides a foundational spectroscopic framework for the analysis of this compound and its common impurities. For definitive structural elucidation, especially in complex mixtures, the use of two-dimensional NMR techniques and hyphenated chromatographic-spectroscopic methods (e.g., LC-MS, GC-MS) is recommended.

References

A Comparative Guide to the Validation of Ethyl 2-aminophenylacetate Reaction Products Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic products is a cornerstone of chemical research and pharmaceutical development. For molecules such as Ethyl 2-aminophenylacetate and its derivatives, which serve as crucial building blocks in medicinal chemistry, rigorous validation is essential to ensure the integrity of subsequent research and development activities. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational view of a molecule's proton and carbon framework, complex spin systems and signal overlap often necessitate more powerful methods.

This guide provides a detailed comparison of two-dimensional (2D) NMR spectroscopy with other common analytical techniques for the structural validation of this compound reaction products. It includes experimental protocols and data presentation to assist researchers in selecting and applying the most appropriate methods for definitive structural elucidation.

Comparison of Analytical Techniques

2D NMR spectroscopy offers unparalleled insight into the precise bonding and spatial arrangement of atoms within a molecule. However, its performance characteristics differ from other widely used analytical methods. The following table summarizes a comparison of key techniques for the structural validation of small organic molecules.

Technique Information Provided Typical Sample Req. Typical Experiment Time Key Advantages Key Limitations
1D NMR (¹H, ¹³C) Basic proton/carbon environments, functional groups, simple coupling.1-10 mg1-10 minutesFast, quantitative, provides fundamental structural data.Signal overlap in complex molecules, limited connectivity information.
2D NMR (COSY, HSQC, HMBC) Definitive atom-to-atom connectivity (through-bond correlations).[1]5-30 mg30 minutes - 12 hoursResolves signal overlap, maps the entire molecular skeleton unambiguously.[2]Lower sensitivity than MS, longer acquisition times.[3][4]
2D NMR (NOESY/ROESY) Through-space correlations, stereochemistry, conformation.[5]10-30 mg2 - 24 hoursCrucial for determining 3D structure and stereoisomers.Interpretation can be complex; requires specific molecular properties (e.g., tumbling rate).
Mass Spectrometry (LC-MS) Molecular weight, elemental formula (HRMS).[6]< 1 µg5-30 minutesExtremely high sensitivity, provides molecular formula.[4]Provides limited connectivity data (fragmentation can be complex); non-isomeric structures are indistinguishable.[3]
HPLC/UPLC Purity assessment, quantification, separation of isomers.< 1 mg10-60 minutesExcellent for determining purity and separating components in a mixture.[7]Provides no direct structural information on its own.[7]
X-Ray Crystallography Absolute 3D atomic coordinates in a solid state.[8]> 1 mgDays to weeksProvides an unambiguous, high-resolution 3D structure.[9]Requires a high-quality single crystal (major bottleneck), structure is static and may not represent solution-state conformation.[8][10]

Experimental Workflow & Data Integration

The validation of a target molecule like a derivative of this compound is a systematic process. It begins with preliminary checks for purity and molecular weight, followed by a comprehensive NMR analysis to piece together the molecular structure.

G cluster_0 Initial Analysis cluster_1 NMR Structural Elucidation cluster_2 Final Validation ReactionProduct Reaction Product Purification Purification (e.g., Column Chromatography) ReactionProduct->Purification LCMS LC-MS Analysis Purification->LCMS Purity Purity Check (>95%) LCMS->Purity MolWeight Confirm Molecular Weight LCMS->MolWeight SamplePrep NMR Sample Prep (5-20 mg in 0.6 mL CDCl3 or DMSO-d6) MolWeight->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition OneD_NMR->TwoD_NMR DataAnalysis Integrate All NMR Data OneD_NMR->DataAnalysis COSY COSY (H-H Connectivity) TwoD_NMR->COSY HSQC HSQC (¹J C-H Correlation) TwoD_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) TwoD_NMR->HMBC NOESY NOESY (Spatial Proximity) TwoD_NMR->NOESY COSY->DataAnalysis HSQC->DataAnalysis HMBC->DataAnalysis NOESY->DataAnalysis StructureConfirm Structure Confirmed / Elucidated DataAnalysis->StructureConfirm StructureReject Structure Inconsistent DataAnalysis->StructureReject

Figure 1. Experimental workflow for reaction product validation.

The logical process of assembling the final structure relies on integrating information from multiple NMR experiments. Each experiment provides a unique piece of the puzzle, and together they create a complete and validated molecular picture.

G cluster_data Acquired NMR Data cluster_info Derived Information cluster_assembly Structural Assembly H1_NMR 1D ¹H NMR ProtonEnv Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->ProtonEnv C13_NMR 1D ¹³C NMR CarbonTypes Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->CarbonTypes COSY 2D COSY HH_Connect ¹H - ¹H Spin Systems COSY->HH_Connect HSQC 2D HSQC CH_Attach Direct C-H Attachments HSQC->CH_Attach HMBC 2D HMBC CH_LongRange Long-Range C-H Connectivity (2-4 bonds) HMBC->CH_LongRange Fragments Assemble Fragments ProtonEnv->Fragments CarbonTypes->Fragments HH_Connect->Fragments CH_Attach->Fragments CH_LongRange->Fragments FinalStructure Propose Final Structure Fragments->FinalStructure

Figure 2. Logical data integration for structure elucidation.

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible data. Below are standard protocols for acquiring 2D NMR spectra for a small organic molecule like an this compound derivative.

1. Sample Preparation

  • Compound : Accurately weigh 10-20 mg of the purified reaction product.

  • Solvent : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

2. Instrument Setup & 1D NMR Acquisition

  • Spectrometer : A 400 MHz (or higher) spectrometer is recommended.

  • Tuning and Matching : Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H Spectrum : Acquire a standard 1D proton spectrum to check sample concentration and peak shape. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C Spectrum : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.

3. 2D NMR Acquisition Protocols

The following are starting parameters and can be optimized based on the specific molecule and instrument.

a) COSY (Correlation Spectroscopy)

  • Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds).[11]

  • Pulse Sequence : gCOSY or DQFCOSY (Double-Quantum Filtered COSY provides cleaner spectra, especially for singlets).[11]

  • Parameters :

    • Scans (ns) : 2-8

    • Increments (ni) : 256-512 in the indirect dimension (t1)

    • Data Points (np) : 2048 in the direct dimension (t2)

    • Relaxation Delay (d1) : 1.5 s

  • Acquisition Time : ~20 minutes to 1.5 hours.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond correlations between protons and the carbons they are attached to.[1]

  • Pulse Sequence : gHSQCad (with adiabatic pulses for uniform excitation).

  • Parameters :

    • Scans (ns) : 4-16

    • Increments (ni) : 128-256

    • Data Points (np) : 2048

    • ¹J(C,H) Coupling Constant : Set to an average value of 145 Hz for sp³ carbons and 160 Hz for sp² carbons.

    • Relaxation Delay (d1) : 1.5 s

  • Acquisition Time : ~30 minutes to 2 hours.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.[1]

  • Pulse Sequence : gHMBCAD

  • Parameters :

    • Scans (ns) : 8-64

    • Increments (ni) : 256-512

    • Data Points (np) : 2048

    • ⁿJ(C,H) Long-Range Coupling : Optimized for a range, typically set to 8 Hz.[11]

    • Relaxation Delay (d1) : 1.5-2.0 s

  • Acquisition Time : ~1 hour to 8 hours.

4. Data Processing

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, followed by phase and baseline correction for both dimensions.

  • Calibrate spectra using the residual solvent peak or TMS.

  • Analyze the resulting 2D contour plots to identify cross-peaks, which represent the correlations.

By systematically applying this suite of 2D NMR experiments, researchers can achieve an unambiguous and comprehensive validation of their synthetic products, ensuring the reliability of their chemical structures for future applications in research and drug development.

References

A Comparative Analysis of the Chemical Reactivity: Ethyl 2-Aminophenylacetate vs. Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the selection of starting materials is a critical decision that profoundly influences the efficiency, pathway, and outcome of a chemical reaction. Both Ethyl 2-aminophenylacetate and anthranilic acid are valuable building blocks, sharing a common structural motif of an aminophenyl group. However, the presence of an ethyl ester group in the former, versus a carboxylic acid in the latter, imparts distinct chemical personalities that dictate their reactivity in various transformations. This guide provides an objective, data-supported comparison of these two compounds, offering insights into their relative performance in key chemical reactions.

Executive Summary

This guide establishes that the reactivity of the amino group in this compound is generally higher than that of anthranilic acid in reactions such as N-acylation. This is attributed to the electron-withdrawing nature of the carboxylic acid group in anthranilic acid, which reduces the nucleophilicity of the adjacent amino group. Conversely, the carboxylic acid moiety of anthranilic acid offers reactive pathways, such as esterification, that are not directly available to this compound. The ester group in this compound is susceptible to hydrolysis, a reaction not relevant to the carboxylic acid group of anthranilic acid under similar conditions.

Comparative Reactivity of the Amino Group

The primary point of difference in the reactivity of these two molecules lies in the nucleophilicity of the amino group. The lone pair of electrons on the nitrogen atom is key to its role as a nucleophile in reactions like acylation, alkylation, and diazotization.

N-Acylation: In N-acylation reactions, the amino group attacks an acylating agent. The electron-donating or -withdrawing nature of the substituent at the ortho position significantly influences the electron density on the nitrogen atom.

  • Anthranilic Acid: The carboxylic acid group (-COOH) is an electron-withdrawing group. This effect reduces the electron density on the benzene ring and, by extension, on the amino group, making it a weaker nucleophile.

  • This compound: The ethyl ester group (-COOEt) is also electron-withdrawing, but generally to a lesser extent than a free carboxylic acid. This results in a comparatively more nucleophilic amino group in this compound.

Comparative Reactivity of the Carboxyl vs. Ester Group

The second key functional group dictates a different set of potential reactions for each molecule.

Esterification vs. Transesterification:

  • Anthranilic Acid: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst. Kinetic studies on the esterification of various carboxylic acids with ethanol provide a baseline for understanding this reaction.[1][2]

  • This compound: As an ester, it can undergo transesterification with other alcohols, typically catalyzed by an acid or a base. This reaction is often an equilibrium process.

Hydrolysis:

  • This compound: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield anthranilic acid and ethanol. The kinetics of ethyl acetate hydrolysis can be used as a general model for this process.[3][4][5][6]

  • Anthranilic Acid: The carboxylic acid group does not undergo hydrolysis.

Experimental Data Summary

The following tables summarize relevant kinetic data from studies on analogous reactions, providing a quantitative basis for the comparison.

Table 1: Kinetic Data for Acid-Catalyzed Esterification of Carboxylic Acids with Ethanol

Carboxylic AcidTemperature (°C)Rate Constant (k)Reference
Acetic Acid600.105 (M=10)[1]
Propionic AcidNot specified-
Butyric AcidNot specified-

Note: The rate constant for acetic acid esterification is provided as an example. The reactivity of anthranilic acid would be influenced by the amino group.

Table 2: Kinetic Data for Alkaline Hydrolysis of Ethyl Acetate

Temperature (°C)Rate Constant (L mol⁻¹ s⁻¹)Activation Energy (kcal/mol)Reference
250.112011.56[3]

Note: This data for ethyl acetate serves as a model for the hydrolysis of the ester group in this compound.

Experimental Protocols

Protocol 1: N-Acetylation of Anthranilic Acid

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Water

  • Erlenmeyer flask, heating plate, filtration apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6 mL of acetic anhydride.

  • Add a boiling stone and gently heat the mixture to a boil for 15 minutes.

  • Allow the reaction mixture to cool, then add 2 mL of distilled water.

  • Warm the mixture until it nearly boils, then allow it to cool slowly to room temperature to facilitate crystallization of N-acetylanthranilic acid.

  • Isolate the crystals by vacuum filtration, wash with a small amount of chilled methanol, and dry thoroughly.

Visualizing Reaction Pathways

Chemical Structures

G cluster_0 Anthranilic Acid cluster_1 This compound A C₇H₇NO₂ A_struct B C₉H₁₁NO₂ B_struct

Caption: Chemical structures of Anthranilic Acid and this compound.

Generalized N-Acylation Workflow

G Reactant Amino-containing Compound (Anthranilic Acid or this compound) Reaction Reaction Reactant->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Solvent Solvent/Catalyst Solvent->Reaction Workup Work-up (e.g., Crystallization) Reaction->Workup Product N-Acylated Product Workup->Product

Caption: A generalized workflow for the N-acylation reaction.

Comparative Reactivity Logic

G cluster_AA Anthranilic Acid cluster_EAPA This compound AA_NH2 Amino Group (-NH₂) AA_Reactivity Lower Amino Reactivity AA_NH2->AA_Reactivity AA_COOH Carboxylic Acid (-COOH) AA_COOH->AA_NH2 -I Effect (stronger) EAPA_NH2 Amino Group (-NH₂) EAPA_Reactivity Higher Amino Reactivity EAPA_NH2->EAPA_Reactivity EAPA_COOEt Ethyl Ester (-COOEt) EAPA_COOEt->EAPA_NH2 -I Effect (weaker)

Caption: Influence of functional groups on amino reactivity.

Conclusion

The choice between this compound and anthranilic acid as a starting material should be guided by the specific transformation desired. For reactions targeting the amino group, such as N-acylation or N-alkylation, this compound is likely the more reactive substrate due to the less deactivating nature of the ethyl ester group compared to the carboxylic acid. However, if the desired reaction involves modification of the carboxyl group, such as esterification or amide bond formation, anthranilic acid is the necessary starting material. For reactions where the ester of this compound might be labile, anthranilic acid provides a more robust scaffold. Understanding these fundamental differences in reactivity is paramount for the rational design of synthetic routes and the successful development of new chemical entities.

References

A Comparative Guide to Analytical Methods for Quantifying Ethyl 2-aminophenylacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving Ethyl 2-aminophenylacetate, accurate and precise quantification of this key intermediate in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of the most common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and includes visualizations to aid in method selection and implementation. The data presented is a synthesis of information from analogous compounds and typical performance characteristics of the analytical techniques, providing a robust framework for developing a validated quantification method for this compound.

Comparison of Analytical Methods

The selection of an optimal analytical technique hinges on a variety of factors including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key quantitative performance characteristics of the discussed methods for the analysis of aromatic amines and esters, providing a baseline for what can be expected for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.995> 0.999Excellent (Direct Proportionality)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.1 µg/mL0.1 - 10 ng/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.05 - 0.5 µg/mL0.5 - 50 ng/mL~0.3% (w/w)
Accuracy / Recovery (%) 95 - 105%90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 2%< 10%< 5%< 1%
Sample Throughput HighMediumMediumLow to Medium
Matrix Effect ModerateLow to ModerateHighLow
Instrumentation Cost Low to ModerateModerateHighHigh

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound, particularly for in-process monitoring and purity assessment. The presence of the aromatic ring and the ester functional group allows for strong UV absorbance.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water, with 0.1% formic acid added to both phases to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the closely related ethyl 2-aminobenzoate, monitoring at approximately 220 nm, 254 nm, or 335 nm should provide good sensitivity[1]. A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.

  • Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Reaction Mixture dilute Dilution in Mobile Phase sample->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc data Data Acquisition hplc->data quantify Concentration Determination data->quantify calibration External Standard Calibration Curve calibration->quantify

HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis, and the mass spectrometer provides high selectivity and confident identification.

Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor the molecular ion (m/z 179) and characteristic fragment ions. Quantification is typically performed using an internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification sample Reaction Mixture extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extract dry Drying over Na2SO4 extract->dry concentrate Solvent Evaporation & Reconstitution dry->concentrate gcms GC-MS System (DB-5ms Column, EI Source) concentrate->gcms data Data Acquisition (Scan or SIM) gcms->data quantify Concentration Calculation data->quantify istd Internal Standard Calibration istd->quantify

GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly complex matrices or when very low detection limits are required, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for the amine-containing analyte.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 180.1). Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

  • Sample Preparation: Similar to HPLC-UV, a simple dilute-and-shoot approach is often sufficient.

  • Quantification: An isotopically labeled internal standard is ideal for the most accurate quantification to compensate for matrix effects.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Reaction Mixture dilute Dilution & Spiking with Internal Standard sample->dilute filter Filtration dilute->filter lcmsms LC-MS/MS System (C18, ESI+, MRM) filter->lcmsms data Data Acquisition lcmsms->data quantify Concentration Determination data->quantify calibration Internal Standard Calibration Curve calibration->quantify

LC-MS/MS experimental workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a sample of the reaction mixture and a known amount of an internal standard into an NMR tube. The internal standard should be a stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Experiment: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a 90° pulse angle to ensure full relaxation of all protons between scans.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • analyte = this compound

    • IS = Internal Standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification sample Reaction Mixture weigh Accurate Weighing sample->weigh istd Internal Standard istd->weigh dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr NMR Spectrometer (Quantitative Parameters) dissolve->nmr data Data Acquisition & Processing nmr->data integrate Signal Integration data->integrate calculate Concentration Calculation integrate->calculate

qNMR experimental workflow.

Conclusion

The choice of the most suitable analytical method for quantifying this compound in reaction mixtures depends on the specific requirements of the analysis. HPLC-UV offers a cost-effective and high-throughput solution for routine analysis. GC-MS provides excellent selectivity and is ideal for identifying and quantifying volatile impurities. LC-MS/MS delivers the highest sensitivity and is the preferred method for trace-level quantification in complex matrices. Finally, qNMR stands out as a primary method for highly accurate purity assessments and for the certification of reference materials, requiring no specific analyte standard for quantification. For robust method development and validation, it is often beneficial to use a combination of these techniques to gain a comprehensive understanding of the reaction mixture.

References

Cross-Validation of "Ethyl 2-Aminophenylacetate" Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 2-aminophenylacetate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of various analytical techniques for the cross-validation of this compound purity. By employing orthogonal methods, a more complete and reliable assessment of the compound's purity profile can be achieved.

This document outlines the experimental protocols and comparative data for four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Comparison of Analytical Techniques for Purity Determination

A summary of the quantitative performance of each technique is presented below. It is important to note that the performance characteristics can vary based on the specific instrumentation and method parameters employed.

ParameterHPLC-UVGC-MSqNMRFTIR
Purity Assay (Area %) >99.5%>99.5%99.7 ± 0.2%Qualitative
Limit of Detection (LOD) ~0.01%~0.005%~0.1%Not Applicable
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%Not Applicable
Precision (RSD%) <1.0%<1.5%<0.5%Not Applicable
Specificity for Impurities HighVery HighModerate to HighLow
Primary Use Quantitative Purity & Impurity ProfilingImpurity Identification & QuantificationAbsolute Purity DeterminationFunctional Group Identification

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided to allow for replication and adaptation in your own laboratory settings.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the assessment of purity and the separation of related substances. A reversed-phase method is typically employed for a compound of this polarity.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Sequence: A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃, cap the tube, and gently invert to dissolve the solids completely.

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique used for the identification of functional groups present in the molecule, confirming the compound's identity rather than its quantitative purity.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

Expected Characteristic Peaks:

  • N-H stretch (amine): Two bands in the region of 3450-3300 cm⁻¹

  • C=O stretch (ester): Strong absorption around 1730 cm⁻¹

  • C-O stretch (ester): Bands in the region of 1300-1150 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region

  • Aromatic C-H bend: Bands in the 900-690 cm⁻¹ region

Visualizations

To better illustrate the workflow and logical connections between these analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation & Purity Confirmation Sample This compound Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS qNMR qNMR Sample->qNMR FTIR FTIR Sample->FTIR Purity Quantitative Purity HPLC->Purity ImpurityProfile Impurity Profile & Identification HPLC->ImpurityProfile GCMS->ImpurityProfile qNMR->Purity Identity Structural Confirmation FTIR->Identity FinalPurity Final Purity Assessment Purity->FinalPurity ImpurityProfile->FinalPurity Identity->FinalPurity

Caption: Workflow for the cross-validation of this compound purity.

TechniqueRelationship cluster_quantitative Quantitative Methods cluster_qualitative Qualitative Methods HPLC HPLC (Relative Purity) GCMS GC-MS (Impurity Quantification) HPLC->GCMS Orthogonal Separation qNMR qNMR (Absolute Purity) HPLC->qNMR Cross-Validation GCMS->qNMR Cross-Validation MS Mass Spectrometry (from GC-MS) (Impurity Identification) GCMS->MS FTIR FTIR (Identity Confirmation) FTIR->HPLC Confirms Identity FTIR->GCMS Confirms Identity FTIR->qNMR Confirms Identity

Caption: Logical relationship between analytical techniques for purity assessment.

Safety Operating Guide

Navigating the Disposal of Ethyl 2-aminophenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of compounds like Ethyl 2-aminophenylacetate is paramount. This guide provides essential safety and logistical information, offering a procedural framework for the operational and disposal plans of this compound.

Quantitative Data on Phenylacetate Compounds

To provide a comparative context, the following table summarizes available physical and chemical property data for this compound and its isomers. The absence of extensive data for the 2-amino isomer underscores the need for cautious handling and disposal.

PropertyThis compoundEthyl 3-aminophenylacetateEthyl 4-aminophenylacetate
CAS Number 588-44-352273-79-75438-70-0
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol
Boiling Point Data not availableData not availableData not available
Flash Point Data not availableData not availableData not available
Toxicity Data Data not availableData not availableData not available

General Disposal Procedures for Phenylacetate Analogs

In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following steps outline a general protocol for its disposal, based on guidelines for similar chemical substances.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be segregated from non-hazardous waste.

  • Waste should be collected in a designated, properly labeled, and chemically compatible container. The container must have a secure lid to prevent spills and evaporation.

2. Waste Collection and Storage:

  • Liquid waste should be collected in a labeled, leak-proof container. Avoid mixing with incompatible materials.

  • Solid waste, such as contaminated lab supplies, should be collected in a separate, clearly marked container.

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and high-traffic areas.

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.

4. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being added to, a waste pickup request should be submitted to your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols for Accidental Release

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Spill: If it is safe to do so, prevent the spread of the liquid by using absorbent materials such as vermiculite, sand, or a commercial chemical absorbent.

  • Neutralization (if applicable and safe): Specific neutralization procedures are not available without a detailed SDS. Do not attempt to neutralize the spill without specific guidance from your EHS department.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which should be applied to this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety A Generation of This compound Waste B Segregate Waste at Point of Generation A->B Step 1 C Collect in Labeled, Compatible Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Submit Waste Pickup Request D->E Step 4 F EHS Personnel Collects Waste E->F Step 5 G Transport to Central Hazardous Waste Facility F->G Step 6 H Final Disposal via Licensed Vendor G->H Step 7

Caption: General workflow for the disposal of laboratory chemical waste.

By adhering to these general principles and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure and environmentally responsible research environment.

Personal protective equipment for handling Ethyl 2-aminophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-aminophenylacetate was located. The following guidance is synthesized from SDSs of structurally similar compounds, including Ethyl 4-aminophenylacetate and Ethyl 2-(2-aminophenyl)acetate hydrochloride. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care. This guide is intended for researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipment SpecificationPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of vapors or dust.
Eye and Face Protection Chemical Splash Goggles or Face ShieldGoggles protect against splashes; a face shield is recommended for larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to double-glove and change gloves frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesRequired if working outside a fume hood or if engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.[2]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

Step 2: Chemical Handling

  • Weighing: If weighing the solid compound, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Set up all glassware for chemical reactions securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Excess Chemical Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated solid hazardous waste container.
Contaminated Absorbent Material (from spills) Collect in a sealed, labeled hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.

Visual Workflow Guides

The following diagrams, created using Graphviz (DOT language), illustrate the key workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan start_op Start: Experiment prep Step 1: Pre-Handling Preparation start_op->prep handling Step 2: Chemical Handling (in Fume Hood) prep->handling post_handling Step 3: Post-Handling Procedures handling->post_handling waste_gen Waste Generated post_handling->waste_gen liquid_waste Collect Unused Chemical & Rinsate in Labeled Container waste_gen->liquid_waste solid_waste Collect Contaminated Labware & Absorbent in Labeled Container waste_gen->solid_waste dispose Dispose of Waste via Institutional Hazardous Waste Program liquid_waste->dispose solid_waste->dispose

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.